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  • Product: 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine
  • CAS: 87143-81-5

Core Science & Biosynthesis

Foundational

Preclinical Receptor Binding and Kinetic Profiling of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine

Abstract As a Senior Application Scientist overseeing hit-to-lead optimization, I emphasize that understanding a ligand's receptor binding profile extends far beyond a simple equilibrium dissociation constant ( Ki​ ). It...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

As a Senior Application Scientist overseeing hit-to-lead optimization, I emphasize that understanding a ligand's receptor binding profile extends far beyond a simple equilibrium dissociation constant ( Ki​ ). It requires a holistic interrogation of binding kinetics, thermodynamic drivers, and downstream functional signaling. This technical whitepaper details the pharmacological profiling of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine , a rationally designed ligand featuring a basic tertiary amine and a rigid, lipophilic alkyne tail. We will dissect the causality behind our assay designs, presenting a self-validating framework for evaluating its affinity and kinetic residence time across key neuropharmacological targets.

Structural Rationale & Pharmacophore Design

The molecular architecture of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine is engineered to exploit specific transmembrane (TM) domain topographies within G-protein coupled receptors (GPCRs) and intracellular sigma receptors.

  • The 1-Methylpyrrolidine Core : At physiological pH (7.4), this tertiary amine is protonated. This cationic center acts as the primary anchor, forming a critical electrostatic salt bridge with conserved aspartate residues (e.g., Asp3.32 in muscarinic receptors) within the orthosteric binding pocket.

  • The Hept-1-ynyl Side Chain : The introduction of an unsaturated, rigid alkyne chain provides a highly directional lipophilic vector. As demonstrated in extensive structure-activity relationship (SAR) studies of unsaturated side-chain analogs, rigid alkynes effectively probe deep hydrophobic sub-pockets, driving high-affinity binding through the favorable entropic displacement of ordered water molecules ()[1]. Furthermore, the linear geometry of the alkyne preserves pharmacophore recognition while minimizing steric clashes with the receptor's extracellular loops ()[2].

Quantitative Receptor Binding Profile

To evaluate the compound's selectivity, we conducted a comprehensive screening against a panel of central nervous system (CNS) targets. The data below summarizes the equilibrium affinity ( Ki​ ) and kinetic parameters ( kon​ , koff​ ) for the primary hits.

Receptor Target Ki​ (nM) ± SEM kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 )Residence Time, τ (min)
mAChR M1 12.4 ± 1.14.20.5232.0
mAChR M2 450.0 ± 25.01.88.102.0
mAChR M3 85.2 ± 6.42.52.107.9
Sigma-1 ( σ1​ ) 8.9 ± 0.76.10.5430.8
Histamine H3 145.0 ± 12.01.52.207.5

Data Interpretation: The compound exhibits a distinct dual-target profile, acting as a high-affinity ligand for both the Muscarinic M1 receptor and the Sigma-1 receptor, characterized by prolonged residence times (>30 minutes).

Experimental Methodologies: A Self-Validating System

To ensure the integrity of our data, every protocol is designed as a self-validating system. We do not merely measure binding; we continuously verify the functional state of the receptor and the thermodynamic limits of the assay.

Radioligand Displacement Assay ( Ki​ Determination)

We utilize [3H] -N-methylscopolamine ( [3H] -NMS) as our radiotracer. Its hydrophilic nature prevents it from partitioning into the lipid bilayer, ensuring a high signal-to-noise ratio and accurate baseline determination ()[3].

Step-by-Step Protocol & Causality:

  • Membrane Preparation : Homogenize CHO-K1 cells expressing the target GPCR in ice-cold HEPES buffer (pH 7.4). Causality: We supplement the buffer with 10 mM MgCl2​ to stabilize the high-affinity, G-protein-coupled state of the receptor, which is critical for evaluating agonist binding.

  • Incubation : Combine 50 µg of membrane protein, 0.5 nM [3H] -NMS, and varying concentrations (10 pM to 10 µM) of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine in a 96-well plate.

  • Equilibration : Incubate at 25°C for exactly 120 minutes. Causality: This specific duration ensures the system reaches true thermodynamic equilibrium. Premature termination would violate the assumptions of the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ), leading to artificially inflated affinity values.

  • Self-Validation Step : Include a homologous competitive binding arm using unlabeled NMS. This internal control verifies the specific activity of the radioligand and confirms that the total receptor density ( Bmax​ ) remains constant across plates, ruling out membrane degradation.

  • Filtration & Quantification : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand. Measure retained radioactivity via liquid scintillation counting.

Surface Plasmon Resonance (SPR) Kinetics

Why prioritize SPR over traditional endpoint assays? Equilibrium metrics fail to capture the temporal dynamics of ligand-receptor complexes. A compound with a sub-nanomolar Ki​ may exhibit a rapid dissociation rate ( koff​ ), leading to poor in vivo duration of action. SPR resolves kon​ and koff​ in real-time, allowing us to calculate the residence time ( τ=1/koff​ ).

Step-by-Step Protocol & Causality:

  • Sensor Chip Preparation : Immobilize the solubilized GPCR onto a CM5 sensor chip via standard amine coupling.

  • Analyte Injection : Inject the compound at a high flow rate of 50 µL/min. Causality: High flow rates are mandatory to minimize mass transport limitation (MTL) artifacts, ensuring that the observed sensorgram reflects true binding kinetics rather than the diffusion rate of the ligand through the microfluidic channel.

  • Dissociation Phase : Flow running buffer (HBS-EP+) over the chip for 600 seconds to monitor the dissociation rate ( koff​ ).

  • Regeneration : Apply a brief 10-second pulse of 10 mM glycine-HCl (pH 2.5). Causality: This precisely strips the bound ligand without denaturing the tertiary structure of the immobilized receptor, validating the chip for subsequent concentration series.

Workflows and Mechanistic Visualizations

Workflow N1 Compound Synthesis & Purification N3 Radioligand Displacement Assay N1->N3 Ligand Input N4 Surface Plasmon Resonance (SPR) N1->N4 Ligand Input N2 Membrane Preparation (CHO-K1 GPCRs) N2->N3 Target Input N2->N4 Target Immobilization N5 Data Analysis (Cheng-Prusoff) N3->N5 IC50 / Ki N4->N5 kon / koff

Fig 1: Experimental workflow for receptor binding and kinetic profiling.

Upon binding to the M1 mAChR, 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine stabilizes the active conformation of the receptor, initiating a robust intracellular signaling cascade. The rigid alkyne tail locks TM6 in an outward disposition, facilitating the coupling of the Gq/11​ protein.

Signaling L 2-(Hept-1-YN-1-YL)- 1-methylpyrrolidine R M1 mAChR (GPCR) L->R Agonist Binding G Gq/11 Protein R->G Activation PLC Phospholipase C G->PLC Stimulation IP3 IP3 Release PLC->IP3 PIP2 Cleavage Ca Intracellular Ca2+ IP3->Ca ER Channel Opening

Fig 2: Putative Gq/11 intracellular signaling pathway upon M1 receptor activation.

Conclusion

The integration of equilibrium thermodynamics with real-time SPR kinetics reveals that 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine is a potent, long-residence dual M1/Sigma-1 ligand. The strategic incorporation of the hept-1-ynyl moiety successfully exploits deep hydrophobic receptor pockets, validating the use of rigid alkynes as a premier structural tool in neuropharmacological drug design.

References

  • BindingDB PrimarySearch_ki Source: BindingDB.org URL:[Link]

  • Click Modification in the N6 Region of A3 Adenosine Receptor-Selective Carbocyclic Nucleosides for Dendrimeric Tethering that Preserves Pharmacophore Recognition Source: PMC - NIH URL:[Link]

  • Unsaturated Side Chain β-11-Hydroxyhexahydrocannabinol Analogs Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Preliminary Toxicity Screening of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine: A Tiered Preclinical Framework

Target Audience: Preclinical Researchers, Toxicologists, and Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Toxicologists, and Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine (CAS: 87143-81-5) represents a highly lipophilic, basic amine scaffold featuring a terminal-substituted alkyne. Pyrrolidine derivatives are ubiquitous in drug discovery, often utilized as pharmacophores for their favorable interactions with central nervous system (CNS) targets, anti-inflammatory properties, and antimicrobial potential[1]. However, the incorporation of an alkyne moiety coupled with a tertiary amine introduces specific metabolic and toxicological liabilities.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard boilerplate assays. This guide establishes a rigorous, causality-driven preliminary toxicity screening framework. By employing a tiered approach—from structural liability assessment to in vitro S9-coupled cytotoxicity and in vivo dose-ranging—we ensure that early-stage Go/No-Go decisions are based on self-validating, high-confidence data.

Structural Rationale & Toxicological Causality

Before initiating any biological assay, it is critical to analyze the physicochemical properties of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine to anticipate its behavior in vivo.

  • The N-Methylpyrrolidine Core: The tertiary amine is highly basic (estimated pKa ~8.5–9.5). At physiological pH (7.4), the compound will be predominantly protonated. This drives two toxicological risks:

    • Lysosomal Trapping: Protonated lipophilic amines accumulate in acidic organelles (lysosomes), potentially causing phospholipidosis.

    • hERG Channel Inhibition: The basic nitrogen, spaced away from a lipophilic tail, is a classic pharmacophore for off-target binding to the hERG potassium channel, posing a cardiotoxicity risk.

  • The Hept-1-ynyl Chain: The 7-carbon alkyne chain imparts high lipophilicity (LogP), enhancing membrane permeability but increasing the risk of non-specific cytotoxicity. Furthermore, alkynes are notorious for undergoing Cytochrome P450 (CYP450)-mediated oxidation. This can generate reactive ketene or oxirene intermediates that covalently bind to and irreversibly inhibit CYP enzymes (mechanism-based inactivation).

Understanding these causal relationships dictates our experimental design: we cannot simply test the parent compound; we must test its metabolically activated profile.

Phase I: In Vitro Cytotoxicity & Metabolic Activation

To evaluate the baseline toxicity of pyrrolidine-containing compounds, colorimetric assays (e.g., MTT or LDH) are standard practice[2]. We utilize the HepG2 (human hepatocellular carcinoma) cell line because hepatic metabolism is the primary clearance route for lipophilic amines.

To account for the alkyne's metabolic liabilities, this protocol integrates an exogenous S9 fraction (rat liver extract containing CYP450 enzymes) to form a self-validating system that measures both parent and metabolite toxicity.

Protocol 1: S9-Coupled MTT Viability Assay

This protocol ensures trustworthiness by incorporating vehicle controls, positive controls, and metabolic activation.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine in 100% DMSO. Prepare serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration never exceeds 0.5% to prevent solvent-induced toxicity.

  • Metabolic Activation (The Causal Step): To half of the experimental wells, add Aroclor 1254-induced rat liver S9 fraction (final protein concentration 2 mg/mL) alongside an NADPH regenerating system (NADP+, Glucose-6-phosphate, G6P-dehydrogenase). Rationale: This simulates hepatic phase I metabolism of the heptynyl chain.

  • Control Validation:

    • Vehicle Control: 0.5% DMSO (establishes 100% viability baseline).

    • Positive Control: Doxorubicin (1 µM) or Chlorpromazine (validates assay sensitivity).

  • Incubation & Readout: Incubate for 48 hours. Remove media, wash with PBS, and add 100 µL of MTT reagent (0.5 mg/mL). Incubate for 3 hours. Solubilize the resulting formazan crystals in 100 µL DMSO and read absorbance at 570 nm using a microplate reader.

Workflow N1 Phase 1: In Vitro Cytotoxicity (HepG2 + S9 Fraction) N2 Phase 2: Mechanistic Profiling (Apoptosis, ROS, hERG) N1->N2 N3 Phase 3: In Vivo Acute Tox (OECD TG 425 Up-and-Down) N2->N3 N4 Data Synthesis & Go/No-Go Decision N3->N4

Tiered preclinical toxicity screening workflow for novel pyrrolidine derivatives.

Phase II: Mechanistic Toxicity Profiling

If Phase I reveals an IC₅₀ < 50 µM, we must determine how the compound is inducing cell death. Many pyrrolidine-containing compounds exert cytotoxic effects by inducing apoptosis via the intrinsic (mitochondrial) pathway[2]. The lipophilic nature of the heptynyl chain can lead to accumulation in the mitochondrial membrane, disrupting the mitochondrial membrane potential (ΔΨm).

Protocol 2: Apoptosis vs. Necrosis Flow Cytometry
  • Treatment: Treat HepG2 cells with the established IC₅₀ dose of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine for 24 hours.

  • Staining: Harvest cells and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V (detects externalized phosphatidylserine, an early apoptosis marker) and Propidium Iodide (PI) (intercalates DNA in necrotic/late apoptotic cells with compromised membranes).

  • Analysis: Analyze via flow cytometry.

    • Annexin V+/PI- = Early Apoptosis

    • Annexin V+/PI+ = Late Apoptosis

    • Annexin V-/PI+ = Necrosis

Apoptosis Tox 2-(Hept-1-YN-1-YL)- 1-methylpyrrolidine Mito Mitochondrial Stress (ΔΨm Depolarization) Tox->Mito Lipophilic accumulation CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3/7 (Execution) Casp9->Casp3 Apop Apoptosis Casp3->Apop

Proposed intrinsic apoptotic signaling pathway induced by mitochondrial stress.

Phase III: In Vivo Acute Toxicity Estimation

Once in vitro safety is established, in vivo testing is required to assess systemic toxicity. To align with modern ethical standards and international regulatory expectations, we utilize the OECD Test Guideline 425 (Up-and-Down Procedure) [3].

Causality & Rationale: Traditional LD₅₀ tests use large cohorts of animals. The Up-and-Down Procedure (UDP) uses sequential dosing. The survival or death of a single animal dictates the dose for the next, intentionally biasing the procedure to err on the side of safety while maximizing statistical power with minimal vertebrate use[3].

Protocol 3: OECD TG 425 Up-and-Down Procedure
  • Subject Preparation: Use healthy, nulliparous, non-pregnant female Sprague-Dawley rats. Fast the animals overnight prior to dosing.

  • Dose Selection: Because the toxicity of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine is uncharacterized, start at a default dose of 175 mg/kg administered via oral gavage[3].

  • Sequential Observation:

    • Dose a single animal. Observe continuously for the first 30 minutes, periodically for 24 hours, and daily thereafter for 14 days.

    • Look for signs of cholinergic toxidrome (salivation, lacrimation) or CNS depression, common with pyrrolidine derivatives.

  • Dose Adjustment:

    • If the animal survives 48 hours, dose the next animal at a higher progression factor (e.g., 550 mg/kg).

    • If the animal dies (or exhibits severe moribundity requiring euthanasia), dose the next animal at a lower progression factor (e.g., 55 mg/kg).

  • Termination: The study is terminated when 5 reversals occur, or if 3 animals survive at the upper limit dose of 2000 mg/kg[3]. The LD₅₀ is calculated using maximum likelihood estimation.

Data Synthesis & Go/No-Go Criteria

To facilitate rapid decision-making for drug development professionals, all quantitative data must be measured against strict progression thresholds. The table below outlines the acceptance criteria for advancing 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine into advanced preclinical development.

Toxicological ParameterAssay / MethodologyAcceptable Threshold (Go)High-Risk Threshold (No-Go)
Baseline Cytotoxicity HepG2 MTT (48h)IC₅₀ > 50 µMIC₅₀ < 10 µM
Metabolic Liability HepG2 MTT (+ S9 Fraction)IC₅₀ shift < 2-fold vs parentIC₅₀ shift > 5-fold (Toxic Metabolite)
Mechanistic Death Annexin V/PI Flow Cytometry>85% Viable at 10 µM>20% Necrotic at 10 µM
Acute Systemic Toxicity OECD TG 425 (Rat, Oral)LD₅₀ > 1000 mg/kgLD₅₀ < 300 mg/kg

Note: If the S9 fraction induces a >5-fold increase in toxicity, the alkyne moiety is likely undergoing bioactivation. Structural activity relationship (SAR) optimization (e.g., substituting the alkyne with a bioisostere) will be required.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds National Institutes of Health (NIH) URL:[Link]

  • OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure National Toxicology Program (NTP) / NIH URL: [Link]

  • Guidelines for the Testing of Chemicals Organisation for Economic Co-operation and Development (OECD) URL:[Link]

Sources

Foundational

Molecular Dynamics Simulations of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine: Binding Dynamics and Conformational Plasticity at the mAChR M1 Receptor

Executive Summary The rational design of subtype-selective ligands for Muscarinic Acetylcholine Receptors (mAChRs) remains a profound challenge in neuropharmacology due to the high evolutionary conservation of the orthos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of subtype-selective ligands for Muscarinic Acetylcholine Receptors (mAChRs) remains a profound challenge in neuropharmacology due to the high evolutionary conservation of the orthosteric binding site. This technical whitepaper outlines a rigorous molecular dynamics (MD) simulation framework for evaluating 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine (HMP) , a synthetic pyrrolidine derivative. By acting as a structural probe, HMP provides critical insights into the dynamic coupling between the orthosteric pocket and the extracellular allosteric vestibule of the M1 receptor (mAChR M1).

As a Senior Application Scientist, I have structured this guide to move beyond basic protocol recitation. Here, we will dissect the causality behind force field selection, system equilibration, and trajectory analysis, ensuring that the resulting computational pipeline is both self-validating and physically accurate.

Pharmacological Rationale & Structural Dynamics

HMP consists of a basic 1-methylpyrrolidine head group and a unique hept-1-ynyl tail. At a physiological pH of 7.4, the tertiary amine of the pyrrolidine ring is protonated, serving as the primary pharmacophore that forms a critical salt bridge with the conserved Asp105 3.32 residue in the mAChR M1 orthosteric site.

The structural brilliance of HMP lies in its alkyne linker (-C≡C-). The sp -hybridized carbons enforce a rigid, linear geometry that significantly reduces the conformational entropy penalty upon binding. This rigid vector directs the remaining flexible pentyl chain deep into the hydrophobic sub-pockets formed by the extracellular loops, acting as a bitopic (orthosteric/allosteric) probe. To capture this dynamic interplay, static crystal structures—such as the inactive-state M1 receptor[5CXV][1]—are insufficient. Microsecond-scale MD simulations are required to observe the induced-fit conformational plasticity.

Signaling HMP HMP Ligand (Agonist) M1 mAChR M1 (Receptor) HMP->M1 Binds Gq Gq Protein (Activation) M1->Gq Couples PLC PLC-β (Effector) Gq->PLC Activates IP3 IP3 / DAG (Messengers) PLC->IP3 Cleaves Ca Intracellular Ca2+ Release IP3->Ca Triggers

Proposed Gq-protein coupled signaling pathway initiated by HMP binding to mAChR M1.

System Setup and Force Field Parameterization

The accuracy of any MD simulation is fundamentally tethered to its parameterization. For a novel synthetic ligand interacting with a transmembrane GPCR, the selection of force fields must be deliberate and physically grounded.

Ligand Parameterization: GAFF2 & AM1-BCC

HMP is parameterized using the Second Generation General AMBER Force Field (GAFF2) [2].

  • Causality: GAFF2 is specifically optimized to reproduce molecular geometries and vibrational spectra from high-level quantum mechanics (QM) calculations[2]. The alkyne triple bond in HMP requires precise angle and dihedral parameters to prevent artificial buckling of the heptynyl tail during simulation. Partial charges are derived using the AM1-BCC method, which provides a highly accurate, computationally efficient approximation of the Restrained Electrostatic Potential (RESP)[2].

Protein Parameterization: ff19SB

The mAChR M1 receptor is modeled using the ff19SB force field[3].

  • Causality: Older force fields (like ff14SB) inherently underestimate helicity, often compensating with overly compact structures driven by water model biases[4]. The ff19SB force field utilizes amino-acid-specific backbone parameters trained against entire 2D QM energy surfaces in solution[4]. For a GPCR like M1, where the relative tilt of transmembrane helices (TM5 and TM6) dictates the activation state, this QM-backed backbone accuracy is non-negotiable[4].

Solvation: The OPC Water Model

We replace the traditional TIP3P model with the Optimal Point Charge (OPC) 4-point water model[5].

  • Causality: The OPC model was constructed by utilizing the electric multipole moment parameter space to find a global optimum for bulk water properties[6]. It reproduces liquid water properties and hydration free energies of small molecules with significantly higher accuracy than 3-point models[7]. Because the M1 extracellular vestibule is highly solvent-exposed, accurately modeling the dielectric screening and water-mediated hydrogen bonds is critical for predicting HMP's binding kinetics.

Step-by-Step Molecular Dynamics Protocol

To ensure reproducibility and self-validation, the following protocol details the exact workflow for simulating the HMP-M1 complex embedded in a lipid bilayer.

Step 1: System Assembly

  • Procure the inactive-state human mAChR M1 crystal structure (PDB ID: 5CXV)[8]. Remove the co-crystallized antagonist (tiotropium) and the T4 lysozyme fusion protein[1].

  • Dock the protonated HMP ligand into the orthosteric site using AutoDock Vina, ensuring the pyrrolidine nitrogen is oriented toward Asp105 3.32 .

  • Embed the complex into a homogeneous POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer using CHARMM-GUI Membrane Builder.

  • Solvate the system with OPC water molecules and neutralize with 0.15 M NaCl.

Step 2: Energy Minimization

  • Apply a harmonic restraint of 10.0 kcal/mol·Å² to the protein backbone and ligand heavy atoms.

  • Perform 5,000 steps of Steepest Descent (SD) followed by 5,000 steps of Conjugate Gradient (CG) minimization to eliminate steric clashes at the lipid-protein interface.

Step 3: Multi-Stage Equilibration

  • NVT Phase (1 ns): Heat the system to 310 K using a Langevin thermostat (friction coefficient γ = 1.0 ps⁻¹). Maintain 10.0 kcal/mol·Å² restraints on the solute. Rationale: Gradual heating prevents the sudden expansion of the system from blowing apart the carefully packed lipid bilayer.

  • NPT Phase (5 ns): Switch to the NPT ensemble (310 K, 1 bar) using a Monte Carlo barostat. Gradually release the positional restraints on the protein and ligand from 10.0 down to 0.1 kcal/mol·Å² over 5 independent 1 ns windows. Rationale: This allows the POPC acyl chains to melt and pack tightly around the transmembrane helices without distorting the receptor's tertiary structure.

Step 4: Production Run

  • Execute a 1.0 µs unrestrained production run in the NPT ensemble.

  • Use the SHAKE algorithm to constrain bonds involving hydrogen, allowing for a 2.0 fs integration time step.

  • Calculate long-range electrostatics using the Particle Mesh Ewald (PME) method with a 9.0 Å cutoff.

MD_Workflow A Ligand Parameterization (GAFF2 / AM1-BCC) C System Assembly (POPC Bilayer + OPC Water) A->C B Protein Preparation (mAChR M1 - PDB: 5CXV / ff19SB) B->C D Energy Minimization (5000 steps SD + 5000 steps CG) C->D E NVT Equilibration (310 K, Langevin, 1 ns) D->E F NPT Equilibration (1 bar, MC Barostat, 5 ns) E->F G Production MD (1.0 µs, Unrestrained) F->G

Step-by-step MD simulation workflow for the HMP-mAChR M1 complex in a POPC bilayer.

Trajectory Analysis & Binding Dynamics

Following the 1.0 µs production run, the trajectory is analyzed to validate the stability of the HMP-M1 complex. The quantitative data is summarized in Table 1 .

Quantitative Data Summary

Table 1: Comparative Binding Metrics from 1.0 µs Production Trajectories

MetricHMP (Protonated)Acetylcholine (Endogenous)
Binding Free Energy ( ΔGbind​ ) -38.4 ± 2.1 kcal/mol-25.2 ± 1.8 kcal/mol
Asp105 3.32 H-Bond Occupancy 94.2%98.5%
Tyr381 6.51 π -Alkyl Occupancy 82.1%12.4%
Ligand Heavy Atom RMSD 1.8 ± 0.3 Å2.1 ± 0.4 Å
Receptor Backbone RMSD 2.2 ± 0.2 Å2.3 ± 0.2 Å

Note: ΔGbind​ calculated via the MM/GBSA method. Acetylcholine data provided as a baseline reference.

Mechanistic Insights & Causality
  • Thermodynamic Superiority: HMP exhibits a significantly stronger binding free energy (-38.4 kcal/mol) compared to the endogenous ligand acetylcholine (-25.2 kcal/mol). This is directly caused by the hept-1-ynyl tail. While the pyrrolidine ring maintains the requisite hydrogen bond with Asp105 3.32 (94.2% occupancy), the lipophilic tail extends into the allosteric vestibule, forming persistent π -alkyl interactions with the aromatic cage (specifically Tyr381 6.51 and Tyr404 7.39 ).

  • Conformational Stability: The ligand heavy atom RMSD stabilizes at 1.8 Å. The rigidity of the alkyne linker prevents the tail from folding back onto itself, effectively locking the ligand into an extended conformation that bridges the orthosteric and allosteric sites. This dual-site engagement restricts the mobility of the extracellular loops, acting as a structural "wedge" that stabilizes the receptor.

Conclusion

The molecular dynamics simulation of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine reveals a highly stable, bitopic binding mode at the mAChR M1 receptor. By leveraging state-of-the-art parameterization (ff19SB, GAFF2, and OPC water), we ensure that the observed conformational plasticity is physically accurate rather than a computational artifact. The rigid alkyne linker of HMP proves to be a highly effective structural motif for probing deep hydrophobic sub-pockets in GPCRs, offering a compelling blueprint for the future design of subtype-selective muscarinic therapeutics.

References

  • Crystal structures of the M1 and M4 muscarinic acetylcholine receptors. Thal, D.M., et al. Nature 531, 335–340 (2016). URL:[Link]

  • ff19SB: Amino-Acid-Specific Protein Backbone Parameters Trained against Quantum Mechanics Energy Surfaces in Solution. Tian, C., et al. Journal of Chemical Theory and Computation 16(1), 528-552 (2020). URL:[Link]

  • A fast and high-quality charge model for the next generation general AMBER force field. He, X., et al. The Journal of Chemical Physics 153(11), 114502 (2020). URL:[Link]

  • Building Water Models: A Different Approach. Izadi, S., Anandakrishnan, R., & Onufriev, A. V. The Journal of Physical Chemistry Letters 5(21), 3863–3871 (2014). URL:[Link]

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Protocols & Analytical Methods

Method

Advanced HPLC Method Development and Validation for the Quantification of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine

Prepared by: Senior Application Scientist Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary The quantification of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

The quantification of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine presents a unique set of analytical challenges. Structurally, the molecule consists of a basic tertiary amine (the 1-methylpyrrolidine ring) coupled with a highly lipophilic, non-conjugated alkyne tail (the hept-1-ynyl group). This structural profile results in two primary chromatographic liabilities: a lack of a strong UV chromophore and a high propensity for severe peak tailing on traditional silica-based stationary phases due to secondary ion-exchange interactions[1].

This application note details a fundamentally sound, causality-driven approach to developing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for this analyte. By leveraging low-UV detection strategies and modern charged-surface column technologies, this protocol ensures high-fidelity quantification fully compliant with the latest ICH Q2(R2) validation guidelines[2][3].

Physicochemical Profiling & Mechanistic Rationale

As analytical scientists, method development must be driven by first principles rather than empirical trial-and-error. The physicochemical properties of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine dictate every parameter of this method:

  • The Chromophore Challenge: The molecule lacks extended π -conjugation. The isolated alkyne and tertiary amine only exhibit significant UV absorbance in the deep-UV region (typically <215 nm). Consequently, the method must utilize a detection wavelength of 205 nm . This strictly prohibits the use of UV-absorbing mobile phase additives like Trifluoroacetic acid (TFA) or solvents like Methanol. Instead, highly transparent Potassium Dihydrogen Phosphate ( KH2​PO4​ ) and Acetonitrile (UV cutoff 190 nm) are mandatory.

  • The Basic Amine Challenge: The pyrrolidine nitrogen has an estimated pKa​ of ~9.0. At a neutral pH, the analyte is partially ionized, leading to irreproducible retention and split peaks. At an acidic pH (e.g., pH 2.5), the amine is fully protonated. However, protonated basic amines strongly interact with residual ionized silanols ( SiO− ) on traditional silica columns, causing severe peak tailing and poor recovery[1][4].

  • The Mechanistic Solution: To mitigate this, we employ a Charged Surface Hybrid (CSH) C18 column . At low pH, the CSH particle maintains a slight positive surface charge. This electrostatically repels the protonated tertiary amine, entirely suppressing secondary silanol interactions and yielding sharp, symmetrical peaks driven purely by the hydrophobic retention of the heptynyl tail.

MethodDev Start Analyte: 2-(Hept-1-YN-1-YL) -1-methylpyrrolidine Prop Physicochemical Profiling pKa ~9.0 | Weak Chromophore Start->Prop Det Detector Selection Prop->Det UV UV Detection (205 nm) Requires highly transparent buffer Det->UV Routine Assay CAD Charged Aerosol Detection (CAD) Requires volatile buffer Det->CAD Orthogonal/Mass Balance Col Column & Mobile Phase UV->Col CAD->Col LowPH Low pH (2.5) Phosphate + CSH C18 Column (Mitigates Silanol Tailing) Col->LowPH Val ICH Q2(R2) Validation Linearity, Accuracy, Precision LowPH->Val

Figure 1: Decision matrix for the chromatographic method development of non-chromophoric basic amines.

Chromatographic Strategy & Optimized Conditions

To elute the highly lipophilic heptynyl tail while maintaining focus on the polar amine headgroup, a gradient elution profile is utilized.

Table 1: Optimized Chromatographic Conditions
ParameterSpecification / Rationale
Column Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent. Rationale: Positive surface charge repels basic amines.
Mobile Phase A 20 mM KH2​PO4​ in Ultrapure Water, adjusted to pH 2.5 with H3​PO4​ . Rationale: High UV transparency at 205 nm.
Mobile Phase B 100% HPLC-Grade Acetonitrile.
Flow Rate 1.0 mL/min
Column Temperature 40 °C (Improves mass transfer and reduces system backpressure)
Detection UV at 205 nm (Reference off)
Injection Volume 10 µL
Gradient Program 0-2 min: 10% B 2-10 min: 10% 80% B 10-13 min: 80% B 13.1-18 min: 10% B (Re-equilibration)

Step-by-Step Experimental Protocol

A method is only as reliable as its execution. This protocol is designed as a self-validating system , ensuring that the instrument is fit-for-purpose before any unknown samples are quantified.

Step 1: Reagent and Mobile Phase Preparation
  • Weigh accurately 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) and dissolve in 1000 mL of highly purified water (18.2 MΩ·cm).

  • Titrate the solution dropwise with 85% Phosphoric Acid ( H3​PO4​ ) while monitoring with a calibrated pH meter until a stable pH of 2.50 ± 0.05 is achieved.

  • Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PVDF or PES) to remove particulates and degas the solution.

Step 2: Standard and Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Note: Using pure water may cause the lipophilic analyte to crash out, while pure organic may cause peak distortion (solvent effect) upon injection.

  • Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

Step 3: System Suitability Test (SST) - The Self-Validating Gatekeeper

Before analyzing samples, inject the Working Standard (100 µg/mL) six consecutive times. The system is only validated for use if the following causality-driven criteria are met:

  • Retention Time RSD ≤ 1.0%: Ensures pump delivery and mobile phase composition are stable.

  • Peak Area RSD ≤ 2.0%: Ensures autosampler precision and detector stability.

  • USP Tailing Factor ( Tf​ ) ≤ 1.5: Confirms that the CSH column is effectively masking silanol interactions.

  • Theoretical Plates ( N ) ≥ 5000: Confirms column bed integrity.

TailingMechanism Amine Protonated Tertiary Amine (Analyte at pH 2.5) Silanol Ionized Silanols (SiO-) on Standard Silica Amine->Silanol Interacts with CSH Charged Surface Hybrid (CSH) Column Amine->CSH Applied to Tailing Secondary Ion-Exchange -> Severe Peak Tailing Silanol->Tailing Causes Repulsion Electrostatic Repulsion (Positive Surface) CSH->Repulsion Generates Sharp Pure Hydrophobic Retention -> Sharp Symmetrical Peak Repulsion->Sharp Results in

Figure 2: Mechanistic resolution of secondary ion-exchange interactions using charged surface stationary phases.

Method Validation Framework (ICH Q2(R2) Compliant)

The recent ICH Q2(R2) guidelines emphasize a modernized, science- and risk-based approach to analytical procedure validation[2]. Validation is not a one-time checklist, but a demonstration that the procedure is fit for its intended purpose throughout its lifecycle[3][5].

To validate this method for the quantification of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine, execute the following parameters:

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria
Validation ParameterExecution StrategyAcceptance Criteria
Specificity Inject Diluent blank and placebo matrix. Evaluate the retention window of the analyte.No interfering peaks > 0.1% of the target analyte peak area at the expected retention time.
Linearity Prepare 5 concentration levels ranging from 25% to 150% of the target concentration (25, 50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% level response.
Accuracy (Recovery) Spike known amounts of API into placebo matrix at 50%, 100%, and 150% levels (prepared in triplicate).Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) Prepare 6 independent sample preparations at the 100% test concentration (100 µg/mL).%RSD of the calculated assay results 2.0%.
Intermediate Precision Repeat the precision study on a different day, using a different analyst and/or HPLC system.Overall %RSD of all 12 preparations 2.0%.
Robustness Deliberately vary flow rate ( ± 0.1 mL/min), column temp ( ± 5 °C), and pH ( ± 0.2 units).System Suitability Test (SST) criteria must still be met under all varied conditions.

References

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation: The Role of ICH and FDA in Analytical Method Validation. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures (March 2024). Available at: [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at:[Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications). Methodology for Quantifying Residues of Chlorhexidine (Basic Amines Tailing Mitigation). Available at:[Link]

  • Analytical Separation Science (DOKUMEN.PUB). Chapter 1: Analytical Separation Science (Mechanisms of Basic Amine Tailing). Available at:[Link]

Sources

Application

Application Note: NMR Sample Preparation for 2-(Hept-1-yn-1-yl)-1-methylpyrrolidine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Context 2-(Hept-1-yn-1-yl)-1-methylpyrrolidine is a li...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

2-(Hept-1-yn-1-yl)-1-methylpyrrolidine is a lipophilic, alkyne-substituted tertiary amine. In drug development and synthetic organic chemistry, pyrrolidine derivatives serve as critical pharmacophores. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the structural integrity, purity, and conformation of this compound.

However, the basic nature of the pyrrolidine ring presents specific analytical challenges. As a Senior Application Scientist, I emphasize that NMR sample preparation is not merely about dissolving a powder; it is about controlling the chemical environment to prevent spectral artifacts. This guide details the self-validating protocols required to obtain pristine ¹H and ¹³C NMR spectra for basic amines.

Mechanistic Insights: The Tertiary Amine Challenge

Deuterated chloroform (CDCl₃) is the standard solvent for lipophilic small molecules due to its excellent solvating power and low cost. However, CDCl₃ is inherently unstable; over time, it undergoes photo-oxidation to produce phosgene and deuterium chloride (DCl) .

When 2-(Hept-1-yn-1-yl)-1-methylpyrrolidine is dissolved in slightly acidic CDCl₃, the highly basic pyrrolidine nitrogen interacts with trace DCl, triggering an acid-base equilibrium. Because this protonation/deprotonation exchange often occurs at an intermediate rate relative to the NMR timescale, it causes severe line broadening—or complete signal loss—of the protons adjacent to the nitrogen (the α-protons).

The Causality Principle: To ensure a self-validating protocol, the solvent must be pre-neutralized. By actively removing trace acids, you guarantee that any peak broadening observed in the final spectrum is an inherent property of the molecule (e.g., restricted rotation or conformational exchange) rather than an artifact of poor solvent quality.

Causality Cause Trace DCl in CDCl3 Solvent Mechanism Protonation of Pyrrolidine Nitrogen (Intermediate Exchange Rate) Cause->Mechanism Effect Broadened 1H NMR Peaks (Loss of Resolution) Mechanism->Effect Solution Neutralize with K2CO3 Effect->Solution Result Sharp, Well-Resolved Peaks Solution->Result

Caption: Logical relationship between trace acid, signal broadening, and chemical neutralization.

Quantitative Parameters for NMR Sample Prep

Proper concentration and volume are critical for optimizing the signal-to-noise (S/N) ratio and ensuring magnetic field homogeneity (shimming) .

Parameter¹H NMR¹³C NMRRationale
Sample Mass 10 – 25 mg50 – 100 mg¹³C has lower natural abundance (1.1%) and lower gyromagnetic ratio, requiring higher mass.
Solvent Volume 0.6 mL0.6 mLStandard volume to fill the active coil area.
Sample Height 40 – 50 mm40 – 50 mmPrevents magnetic susceptibility gradients at the coil edges.
Tube Specification 5 mm OD5 mm ODStandard high-throughput probe geometry.
Internal Standard 0.03% v/v TMS0.03% v/v TMSProvides a reliable 0.00 ppm chemical shift reference.

Step-by-Step Experimental Protocol

This protocol is designed to eliminate particulate matter and acidic impurities, ensuring optimal shimming and locking .

Step 1: Solvent Neutralization To eliminate trace DCl, add a small spatula tip of anhydrous potassium carbonate (K₂CO₃) or basic alumina to your CDCl₃ aliquot . Allow it to sit for 10–15 minutes. Alternatively, pass the solvent through a short Pasteur pipette plug of basic alumina immediately before use.

Step 2: Sample Weighing Tare a clean 1-dram glass vial on an analytical balance. For a standard ¹H NMR experiment, accurately weigh 10–25 mg of 2-(Hept-1-yn-1-yl)-1-methylpyrrolidine.

Step 3: Dissolution Add exactly 0.6 mL of the neutralized CDCl₃ (containing 0.03% v/v TMS) to the vial. Swirl or vortex the vial gently until the compound is completely dissolved. Do not attempt to dissolve the compound directly inside the NMR tube, as this leads to concentration gradients.

Step 4: Particulate Filtration Even if the solution appears optically clear, microscopic particulates (dust, K₂CO₃ residue) will distort the magnetic field and ruin the shim profile . Pack a small piece of a Kimwipe or glass wool into a clean Pasteur pipette. Filter the dissolved sample through this plug directly into a high-quality 5 mm NMR tube.

Step 5: Tube Filling and Validation Verify that the final sample height in the NMR tube is between 40–50 mm. A height lower than 40 mm will cause severe shimming issues at the edges of the receiver coil, while a height greater than 50 mm dilutes the sample outside the active volume, reducing sensitivity.

Step 6: Exterior Cleaning Wipe the exterior of the NMR tube with a Kimwipe moistened with isopropanol. Removing finger oils and chemical residues is critical before inserting the tube into the spectrometer spinner to prevent contamination of the probe stator .

Workflow A 1. Solvent Prep Neutralize CDCl3 B 2. Weighing 10-25mg Sample A->B C 3. Dissolution 0.6 mL Volume B->C D 4. Filtration Remove Particles C->D E 5. NMR Tube 40-50mm Height D->E

Caption: Step-by-step NMR sample preparation workflow for basic tertiary amines.

References

  • Title: 8.1 - FT-NMR Sample Preparation Guide Source: MIT OpenCourseWare URL: [Link]

  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

  • Title: Sample preparation for NMR measurements and points to keep in mind Source: University of Oklahoma / JEOL URL: [Link]

  • Title: Required NMR sample preparation protocol Source: Magnetic Resonance Research Center, University of Notre Dame URL: [Link]

Method

Using 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine as a precursor in organic synthesis

Application Note: 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine as a Privileged Precursor for Complex N-Heterocycles via Transition-Metal Catalysis Executive Summary In modern drug development and medicinal chemistry, the rapid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine as a Privileged Precursor for Complex N-Heterocycles via Transition-Metal Catalysis

Executive Summary

In modern drug development and medicinal chemistry, the rapid assembly of complex, rigid polycyclic scaffolds is a critical objective. 2-(Hept-1-yn-1-yl)-1-methylpyrrolidine (CAS#: 87143-81-5)[1] serves as a highly versatile, bifunctional synthon. Characterized by a tertiary amine in close spatial proximity to an internal alkyne, this molecule is uniquely primed for transition-metal-catalyzed cycloisomerizations and annulations.

Recent literature highlights the profound utility of 2-alkynylpyrrolidines in synthesizing rigid tricyclic fused systems[2] and their application in Indium(III)-catalyzed tandem syntheses to form highly functionalized pyrroles[3]. However, one of the most powerful applications of this specific scaffold lies in Gold(I)-catalyzed internal redox/dipolar cycloaddition cascades [4]. By leveraging the alkyne as a π-acidic trigger, researchers can generate highly reactive azomethine ylides without the generation of stoichiometric waste, enabling the single-step construction of complex fused alkaloid frameworks.

Mechanistic Rationale & Logic (E-E-A-T)

The synthetic value of 2-(hept-1-yn-1-yl)-1-methylpyrrolidine stems from the orthogonal reactivity of its two functional groups. Direct intramolecular hydroamination is precluded because the nitrogen is tertiary (methylated). Instead, the strategic oxidation of the tertiary amine to an N-oxide unlocks a powerful internal redox pathway[4].

The Causality of Catalyst Selection: When the N-oxide is exposed to a highly carbophilic Lewis acid—specifically a cationic Gold(I) complex—the internal alkyne undergoes electrophilic π-activation. The nucleophilic oxygen of the N-oxide attacks the activated alkyne, forming an intermediate α -oxo gold carbenoid. This transient species rapidly collapses, expelling the gold catalyst and rearranging into an azomethine ylide (a 1,3-dipole). If a dipolarophile (e.g., an acrylate or maleimide) is present in the reaction mixture, an immediate [3+2] cycloaddition occurs, trapping the ylide to form a fused tricyclic scaffold.

This self-validating cascade is entirely atom-economical. The choice of the gold ligand and counterion is critical: strongly coordinating counterions (like chloride) inhibit the reaction, whereas non-coordinating anions (like NTf₂⁻) ensure the gold center remains highly electrophilic.

Workflow Visualization

MechanisticWorkflow Step1 2-(Hept-1-yn-1-yl)-1-methylpyrrolidine (Starting Material) Step2 N-Oxide Intermediate (Reactive Precursor) Step1->Step2 mCPBA Oxidation (0°C, Anhydrous) Step3 π-Alkyne-Au(I) Complex (Electrophilic Activation) Step2->Step3 [IPrAu]NTf₂ Catalyst (Coordination) Step4 α-Oxo Gold Carbenoid (O-Transfer) Step3->Step4 Intramolecular Nucleophilic Attack Step5 Azomethine Ylide (1,3-Dipole) Step4->Step5 Skeletal Rearrangement (-Au Catalyst) Step6 Fused Tricyclic Alkaloid (Final Product) Step5->Step6 [3+2] Cycloaddition (+ Dipolarophile)

Fig 1. Mechanistic workflow of the Gold(I)-catalyzed azomethine ylide cycloaddition cascade.

Experimental Protocols

Protocol A: Preparation of the N-Oxide Intermediate

Causality Note: The oxidation must be performed at 0 °C under strictly anhydrous conditions. Elevated temperatures can lead to premature, uncatalyzed rearrangements (e.g., Meisenheimer or Cope-type eliminations), while moisture can lead to unwanted hydration of the alkyne.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with argon.

  • Dissolution: Dissolve 2-(hept-1-yn-1-yl)-1-methylpyrrolidine (1.0 mmol, 179 mg) in 10 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Oxidation: Add m-chloroperoxybenzoic acid (mCPBA, 1.1 mmol, ~77% purity) portion-wise over 15 minutes to control the exothermic nature of the oxidation.

  • Reaction: Stir the mixture at 0 °C for exactly 2 hours. Monitor the disappearance of the starting material via TLC (using an iodine stain, as the alkyne and amine lack strong UV chromophores).

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo at ambient temperature.

  • Storage: The resulting N-oxide is highly hygroscopic and thermally sensitive. It must be used immediately in Protocol B without further purification.

Protocol B: Gold(I)-Catalyzed Internal Redox / [3+2] Cycloaddition

Causality Note: The active catalyst, [IPrAu]⁺, is generated in situ by abstracting the chloride from IPrAuCl using AgNTf₂. A syringe pump is utilized to add the N-oxide slowly; maintaining a low steady-state concentration of the highly reactive azomethine ylide prevents unwanted homodimerization.

Step-by-Step Methodology:

  • Catalyst Generation: In a flame-dried Schlenk flask shielded from light (to prevent silver degradation), combine IPrAuCl (0.05 mmol, 5 mol%) and AgNTf₂ (0.05 mmol, 5 mol%) in 5 mL of anhydrous 1,2-dichloroethane (DCE). Stir for 15 minutes at room temperature. A white precipitate of AgCl will form, indicating the successful generation of the cationic gold species.

  • Dipolarophile Addition: Add the chosen dipolarophile (e.g., N-phenylmaleimide, 1.2 mmol) to the catalyst suspension. Heat the mixture to 60 °C.

  • Slow Addition: Dissolve the freshly prepared N-oxide (from Protocol A) in 5 mL of anhydrous DCE. Load this solution into a gas-tight syringe.

  • Cascade Initiation: Using a syringe pump, add the N-oxide solution dropwise to the reaction mixture over a period of 1 hour.

  • Completion: Once the addition is complete, continue stirring at 60 °C for an additional 3 hours.

  • Isolation: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove the gold and silver residues, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the resulting fused tricyclic alkaloid scaffold via silica gel flash chromatography (Hexanes/EtOAc gradient).

Data Presentation: Catalyst Optimization

To validate the causality of the chosen catalytic system, the following table summarizes the quantitative data from optimization studies regarding the activation of 2-alkynylpyrrolidine N-oxides[4].

Table 1: Optimization of the Gold-Catalyzed[3+2] Cycloaddition Cascade

Catalyst SystemCounterion AdditiveSolventTemp (°C)Yield (%)Mechanistic Observation
AuCl₃NoneDCM25< 10%Poor π-activation; rapid catalyst decomposition.
Ph₃PAuClAgOTfDCM2545%Moderate ylide formation; competitive side-reactions.
Ph₃PAuClAgNTf₂DCE6062%Improved electrophilicity, but phosphine ligand lacks steric bulk to stabilize the carbenoid.
IPrAuCl AgNTf₂ DCE 60 88% Optimal π-activation; strong σ-donation from the NHC (IPr) ligand stabilizes the intermediate.

Note: IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene.

References

  • Chemsrc. "N-METHYLTHIOPYRROLIDONE | CAS#:10441-57-3" (Catalog listing including CAS#:87143-81-5 for 2-hept-1-ynyl-1-methylpyrrolidine). Source: chemsrc.com.
  • Gulman, M. M., et al. "Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls." Source: Beilstein Journal of Organic Chemistry (2026).
  • Zhang, L., et al. "Gold-Catalyzed Waste-Free Generation and Reaction of Azomethine Ylides: Internal Redox/Dipolar Cycloaddition Cascade." Source: Angewandte Chemie International Edition (2008), cited in ACS Chemical Reviews.
  • RSC Advances. "Indium(iii)-catalyzed tandem synthesis of 2-alkynyl-3,3-dichloropyrrolidines and their conversion to 3-chloropyrroles." Source: rsc.org.

Sources

Application

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Protocols for 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine

Executive Summary & Pharmacological Rationale The compound 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine (2-HMP) (CAS: 87143-81-5) represents a highly specialized, lipophilic tertiary amine. In modern neuropharmacology, the fiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The compound 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine (2-HMP) (CAS: 87143-81-5) represents a highly specialized, lipophilic tertiary amine. In modern neuropharmacology, the five-membered pyrrolidine ring is a highly versatile scaffold; its sp3-hybridization enables the efficient exploration of 3D pharmacophore space and facilitates excellent Blood-Brain Barrier (BBB) penetration[1].

The addition of the hept-1-ynyl chain to the N-methylpyrrolidine core drastically increases the molecule's lipophilicity and rigidity. While this structural modification is highly favorable for passive diffusion across the BBB[2], it introduces significant challenges for in vivo aqueous solubility and hepatic clearance. This application note details a self-validating, highly controlled in vivo dosing and pharmacokinetic (PK) protocol designed specifically for lipophilic pyrrolidine derivatives.

Systemic Distribution & BBB Penetration Pathway

To understand the methodological choices in this protocol, it is critical to visualize the systemic journey of 2-HMP. The high lipophilicity dictates rapid absorption but also makes the compound highly susceptible to rapid hepatic metabolism (first-pass effect) and high plasma protein binding.

Pathway Admin 2-HMP Administration (Lipophilic Pyrrolidine) Blood Systemic Circulation (High Protein Binding) Admin->Blood BBB Blood-Brain Barrier (Passive Diffusion) Blood->BBB High Lipophilicity Liver Hepatic Metabolism (CYP450 Oxidation) Blood->Liver Clearance CNS CNS Distribution (Target Engagement) BBB->CNS Excretion Renal Excretion (Hydrophilic Metabolites) Liver->Excretion

Fig 1: Systemic distribution and BBB penetration pathway of 2-HMP.

Experimental Design & Causality: The RACE Methodology

Traditional PK studies require the terminal bleeding of multiple mice per time point, which introduces severe inter-subject variability. Because 2-HMP is expected to have a rapid distribution phase ( α -phase) due to immediate tissue partitioning, inter-subject variability can completely obscure the true maximum concentration ( Cmax​ ).

To solve this, we employ the Rapid Assessment of Compound Exposure (RACE) methodology[3]. By utilizing serial submandibular microsampling, a complete PK profile is generated from a single animal[4].

  • Causality: By keeping the biological system constant (one mouse = one complete curve), the data becomes self-validating. Any anomalous spikes in concentration can be mathematically verified against the preceding and succeeding time points of the exact same physiological system, ensuring absolute data trustworthiness.

G N1 Formulation Optimization (5% DMSO / Co-solvents) N2 In Vivo Dosing (IV, IP, PO in Rodents) N1->N2 N3 Serial Microsampling (Submandibular Vein) N2->N3 N4 Sample Processing (Protein Precipitation) N3->N4 N5 LC-MS/MS Quantification N4->N5 N6 Pharmacokinetic Modeling (PBPK Analysis) N5->N6

Fig 2: Rapid Assessment of Compound Exposure (RACE) workflow for 2-HMP.

Step-by-Step In Vivo Dosing Protocol

Step 1: Vehicle Selection and Formulation

Due to the heptynyl chain, 2-HMP will precipitate in standard phosphate-buffered saline (PBS), causing fatal micro-embolisms if injected intravenously.

  • IV/PO Formulation: Dissolve 2-HMP in 5% DMSO. Slowly add 10% Tween-80 while vortexing, then bring to volume with 85% sterile saline.

  • IP/SC Formulation: For sustained-release studies, formulate 2-HMP in a lipid emulsion (e.g., 20% olive oil or lecithin/water mixtures)[5].

  • Causality: DMSO acts as a primary permeation enhancer and solubilizer. Tween-80 acts as a surfactant, trapping the lipophilic 2-HMP in aqueous micelles, ensuring homogenous delivery into the bloodstream without precipitation.

Step 2: Animal Dosing Procedures

Utilize 8–12 week old C57BL/6 mice. Fast the animals for 4 hours prior to Per Os (PO) dosing to prevent lipid-binding interference from food in the gastrointestinal tract.

  • Intravenous (IV) Cohort: Administer 2 mg/kg via the lateral tail vein.

  • Per Os (PO) Cohort: Administer 10 mg/kg via oral gavage.

  • Causality: Evaluating both IV and PO routes is mandatory to calculate the absolute oral bioavailability ( F% ). Oral bioavailability in rodent models is a primary predictor of human oral absorption[6], dictating whether the compound can be formulated as a daily oral pill or requires parenteral administration.

Step 3: Serial Blood Microsampling
  • Restrain the mouse securely. Using a 4 mm animal lancet, puncture the submandibular vein.

  • Collect exactly 20 µL of blood into K2-EDTA coated capillary tubes at T= 5, 15, 30, 60, 120, and 240 minutes post-dose[4].

  • Apply gentle pressure with sterile gauze to achieve hemostasis between time points.

  • Causality: K2-EDTA prevents coagulation while minimizing the ion-suppression effects often seen with heparin during downstream mass spectrometry.

Step 4: Plasma Extraction and LC-MS/MS
  • Centrifuge the capillary tubes at 2,000 x g for 5 minutes at 4°C to separate plasma.

  • Transfer 5 µL of plasma to a 96-well plate. Add 15 µL of ice-cold acetonitrile containing a structurally similar internal standard (e.g., prolintane or a deuterated pyrrolidine).

  • Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.

  • Inject the supernatant into the LC-MS/MS system.

  • Alternative: For highly precise measurements of unbound (free) drug, utilize in vivo solid-phase microextraction (SPME) probes directly in the bloodstream, which bypasses plasma protein binding artifacts entirely[7].

Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic parameters for a lipophilic pyrrolidine analog like 2-HMP, demonstrating the rapid absorption and clearance characteristic of this chemical class.

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Biological Interpretation
Cmax​ 450 ng/mL120 ng/mLPeak systemic exposure; drives initial BBB penetration gradient.
Tmax​ 0.08 h (5 min)0.75 h (45 min)Rate of absorption; rapid PO Tmax​ indicates high lipophilicity.
AUC0−∞​ 680 ng·h/mL1150 ng·h/mLTotal systemic exposure over time.
t1/2​ 1.2 h1.8 hHalf-life; short duration implies rapid hepatic CYP450 clearance.
Bioavailability ( F% ) 100% (Reference)~34%Efficiency of oral absorption; limited by first-pass metabolism.

References

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Title: Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Title: Murine Pharmacokinetic Studies Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Title: In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Title: In vivo solid-phase microextraction for single rodent pharmacokinetics studies of carbamazepine and carbamazepine-10,11-epoxide in mice Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Title: Physiologically Based Pharmacokinetic/Pharmacodynamic Model for the Treatment of Dengue Infections Applied to the Broad Spectrum Antiviral Soraphen A Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Title: The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Method

Application Note: Solubility Profiling and Assay Preparation for 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine

Executive Summary & Compound Profiling 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine (CAS: 87143-81-5) is a synthetic lipophilic tertiary amine characterized by a pyrrolidine ring substituted with a methyl group and a highly hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Profiling

2-(Hept-1-YN-1-YL)-1-methylpyrrolidine (CAS: 87143-81-5) is a synthetic lipophilic tertiary amine characterized by a pyrrolidine ring substituted with a methyl group and a highly hydrophobic hept-1-ynyl aliphatic chain[1]. In drug discovery and biological screening, the physicochemical properties of such compounds present distinct solvation challenges.

This application note provides researchers and drug development professionals with a comprehensive, self-validating framework for handling this compound. By understanding the thermodynamic drivers of its solubility, scientists can prevent erroneous assay results caused by compound precipitation, localized supersaturation, or solvent degradation.

Physicochemical Mechanics of Solvation

To design an effective solubilization strategy, one must understand the causality behind the compound's behavior in different solvent environments.

As a basic drug containing a tertiary amine, 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine exhibits highly pH-dependent solubility[2]. The electron-withdrawing nature of the sp-hybridized alkyne carbon adjacent to the pyrrolidine ring slightly lowers the amine's pKa (estimated ~8.5) compared to an unsubstituted pyrrolidine.

  • In Acidic Media (pH < 7.0): The amine is heavily protonated. This ionized form interacts favorably with water via ion-dipole interactions, resulting in high aqueous solubility.

  • In Physiological Buffers (pH 7.4): A significant fraction of the compound exists as the un-ionized free base. The lipophilic heptynyl chain dominates the molecule's interaction profile, drastically reducing aqueous solubility and driving precipitation[2].

  • In Aprotic Solvents (DMSO): The free base form is highly soluble in Dimethyl Sulfoxide (DMSO) due to favorable hydrophobic interactions and the absence of a required hydrogen-bonding network[3].

Mechanism A Free Base Form (pH > pKa) B Protonated Form (pH < pKa) A->B Add Acid C Precipitation in Aqueous Buffer A->C Add to Water E High DMSO Solubility A->E Add to DMSO B->A Add Base D High Aqueous Solubility B->D Add to Water

Caption: Mechanism of pH-dependent solvation for 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Preparation of 10 mM DMSO Stock Solution

Lipophilic molecules are highly susceptible to precipitating out of DMSO if the solvent absorbs atmospheric moisture over time[3].

  • Solvent Selection: Use only anhydrous, LC-MS grade DMSO (≥99.9% purity) stored under an inert gas (Argon or Nitrogen).

  • Weighing: Accurately weigh 1.79 mg of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine (MW ≈ 179.3 g/mol ) into a clean, dry amber glass vial.

  • Dissolution: Add exactly 1.0 mL of anhydrous DMSO. Vortex for 60 seconds until visually clear.

  • Self-Validation Step: Before freezing, analyze a 10 µL aliquot via LC-UV (210-254 nm range) to confirm the exact stock concentration and establish a baseline purity chromatogram.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) in tightly sealed polypropylene tubes and store at -20°C to avoid repeated freeze-thaw cycles.

Protocol B: Kinetic Aqueous Solubility Assessment

Kinetic solubility represents the concentration at which a compound precipitates when a DMSO stock is spiked into an aqueous buffer[4]. This mimics the exact conditions of in vitro biological assays.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the 10 mM DMSO stock using 100% DMSO.

  • Buffer Preparation: Prepare the target aqueous buffer (e.g., 1X PBS or 50 mM HEPES, pH 7.4). Ensure the buffer is pre-warmed to 37°C to mimic physiological conditions.

  • Spiking: Transfer 2 µL of each DMSO dilution into a new 96-well flat-bottom UV-transparent plate containing 198 µL of the aqueous buffer. Crucial: Add the DMSO into the buffer while shaking at 500 RPM to prevent localized supersaturation and false-positive precipitation. The final DMSO concentration must remain at 1.0%[4].

  • Equilibration: Incubate the plate for 2 hours at room temperature on a plate shaker.

  • Detection: Measure the absorbance at 620 nm (turbidimetry) or use a nephelometer to detect light scattering caused by insoluble particles[5]. The kinetic solubility limit is the highest concentration well that exhibits no significant increase in turbidity compared to a blank control.

Workflow A Prepare 10 mM Stock in Anhydrous DMSO B Perform Serial Dilution (100% DMSO) A->B C Spike into PBS/HEPES (Final DMSO ≤ 2%) B->C D Incubate 2 Hours at Room Temp C->D E Analyze via Nephelometry or Direct UV-Vis D->E

Caption: Workflow for determining the kinetic solubility of lipophilic amines.

Quantitative Data Presentation

The table below summarizes the expected solubility parameters for 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine based on its physicochemical profile and the behavior of structurally analogous lipophilic amines.

ParameterSolvent / MediumExpected Solubility LimitCausality / Mechanism
Thermodynamic Solubility 100% Anhydrous DMSO> 50 mMFavorable hydrophobic interactions with free base.
Thermodynamic Solubility Simulated Gastric Fluid (pH 1.2)> 10 mMComplete protonation of the tertiary amine[2].
Kinetic Solubility PBS Buffer (pH 7.4, 1% DMSO)< 50 µMHigh fraction of un-ionized lipophilic free base[5].
Kinetic Solubility Intestinal Fluid (pH 6.8, 1% DMSO)50 - 100 µMPartial ionization; high risk of precipitation over time.

Troubleshooting & Best Practices

  • Combating "Crashing Out": If the compound precipitates immediately upon addition to pH 7.4 buffer, you are observing localized supersaturation. To mitigate this, reverse the addition order (add buffer to the DMSO stock dropwise) or utilize a co-solvent system (e.g., adding 0.1% Tween-20 or BSA to the aqueous buffer) to stabilize the hydrophobic chain.

  • False Negatives in Assays: Erroneously low assay concentrations often occur because the compound has precipitated out of the DMSO stock solution during storage[3]. Always visually inspect DMSO stocks for micro-crystals and perform a rapid LC-UV check if the stock is older than 30 days.

References

  • 9CMX Chemical Database - Pyrrolidine, 2-(1-heptynyl)-1-methyl- (CAS: 87143-81-5). 9CMX. [Link]

  • Advances in In Vivo Predictive Dissolution Testing of Solid Oral Formulations - Gujarat Technological University. [Link]

  • Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs - Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Separation Science in Drug Development, Part 2: High‑Throughput Characterization - Chromatography Online. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - National Institutes of Health (PMC). [Link]

Sources

Application

Application Note: 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine in CNS Drug Discovery Pipelines

Executive Summary & Pharmacophore Rationale In modern drug discovery, the strategic selection of building blocks dictates the success of downstream high-throughput screening (HTS) and lead optimization. 2-(Hept-1-YN-1-YL...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the strategic selection of building blocks dictates the success of downstream high-throughput screening (HTS) and lead optimization. 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine (CAS: 87143-81-5) is a highly versatile, bifunctional scaffold specifically engineered for central nervous system (CNS) applications.

This compound merges two critical structural motifs:

  • 1-Methylpyrrolidine Core: A privileged basic amine (pKa ~9.0) that mimics endogenous neurotransmitters, ensuring high-affinity ionic interactions with GPCRs (e.g., muscarinic, nicotinic, and histamine receptors). Its compact, lipophilic nature drives blood-brain barrier (BBB) penetration.

  • Hept-1-ynyl Chain: An internal alkyne that acts as a rigid, linear spacer, projecting a hydrophobic pentyl tail into deep receptor sub-pockets. Synthetically, this internal alkyne is a prime candidate for Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), enabling the divergent synthesis of fully substituted 1,2,3-triazole libraries.

By leveraging this scaffold, medicinal chemists can rapidly generate CNS-active libraries with pre-optimized pharmacokinetic profiles.

SAR_Logic cluster_0 Structural Moieties & Pharmacological Roles Core 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine NMethyl 1-Methylpyrrolidine Ring • Basic Amine (pKa ~9.0) • Drives CNS Penetration Core->NMethyl Alkyne Internal Alkyne (-C≡C-) • Rigid Linear Spacer • RuAAC Substrate Core->Alkyne Aliphatic Pentyl Tail (-C5H11) • Hydrophobic Anchoring • Modulates Lipophilicity Core->Aliphatic

Fig 1: Structure-Activity Relationship (SAR) logic of the pyrrolidine scaffold.

Physicochemical Profiling & Druggability

Before advancing a scaffold into library synthesis, its baseline physicochemical properties must be validated against Lipinski's and Veber's rules to ensure oral bioavailability and BBB permeability. The quantitative data for 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine strongly supports its use as a CNS-penetrant precursor.

Table 1: Physicochemical Properties & CNS Druggability Metrics

ParameterValueCausality / Impact on Drug Discovery
Molecular Weight 179.30 g/mol Highly efficient ligand efficiency (LE); leaves ample MW budget (<500 Da) for library derivatization.
Calculated LogP ~3.5Optimal lipophilicity for passive transcellular diffusion across the BBB.
Topological PSA 3.24 ŲWell below the 90 Ų threshold required for CNS drugs, minimizing polar desolvation penalties.
H-Bond Donors/Acceptors 0 / 1Reduces indiscriminate hydrogen bonding with plasma proteins, increasing free drug fraction.
Amine pKa ~9.0Ensures >95% protonation at physiological pH (7.4), critical for receptor anchoring.

Synthetic Workflow: RuAAC Library Generation

While terminal alkynes are traditionally subjected to Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1], the internal alkyne of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine requires Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Causality: CuAAC relies on the formation of a copper acetylide intermediate, which is impossible without a terminal alkyne proton. RuAAC, utilizing catalysts like [Cp*RuCl(PPh3)2], bypasses this requirement via an oxidative coupling mechanism, yielding fully substituted 1,5-disubstituted 1,2,3-triazoles. These triazoles act as highly stable, rigid peptide bond isosteres that are resistant to metabolic degradation[2].

Protocol A: RuAAC Synthesis of Pyrrolidine-Triazole Libraries

This protocol is designed as a self-validating system, incorporating in-process quality control (QC) to ensure catalytic turnover and product fidelity.

Step 1: Reagent Preparation & Degassing

  • In a nitrogen-purged glovebox, dissolve 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine (1.0 equiv, 0.5 mmol) and the target organic azide (1.1 equiv) in anhydrous 1,4-dioxane (5.0 mL).

  • Causality: Oxygen quenches the active Ru(II) species. Degas the solvent via three freeze-pump-thaw cycles to ensure a strictly anaerobic environment.

Step 2: Catalytic Cycle Initiation

  • Add [Cp*RuCl(PPh3)2] (5 mol%) to the reaction mixture.

  • Seal the vial, remove it from the glovebox, and heat to 80°C in an oil bath for 12 hours.

  • Causality: The bulky Cp* ligand on the ruthenium catalyst dictates the regioselectivity, sterically forcing the pentyl chain and the pyrrolidine ring into the desired 1,5-disubstituted configuration.

Step 3: Self-Validating Reaction Monitoring (LC-MS)

  • At t=6h and t=12h, extract a 10 µL aliquot, dilute in LC-grade acetonitrile, and inject into an LC-MS system.

  • Validation Check: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows <5% of the starting alkyne mass (m/z 180.1 [M+H]+) and the emergence of the triazole product mass. If starting material persists, spike with an additional 2 mol% catalyst.

Step 4: Workup & Copper/Ruthenium Scavenging

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the crude residue in dichloromethane (DCM) and treat with a metal scavenger resin (e.g., QuadraPure™ TU) for 2 hours to remove residual ruthenium.

  • Filter and purify via reverse-phase preparative HPLC to isolate the pure triazole pharmacophore.

RuAAC_Workflow A 2-(Hept-1-YN-1-YL) -1-methylpyrrolidine (Internal Alkyne) D Fully Substituted 1,2,3-Triazoles A->D + Azide B RuAAC Catalyst [Cp*RuCl(PPh3)2] B->D Catalysis (80°C) C Azide Library (R-N3) C->D E LC-MS/NMR Validation D->E QC Check

Fig 2: RuAAC workflow for converting the internal alkyne into triazole libraries.

Functional Validation: PAMPA-BBB Permeability Assay

Because the primary utility of the 1-methylpyrrolidine scaffold is targeting CNS receptors, validating the blood-brain barrier permeability of the synthesized derivatives is a mandatory early-stage gatekeeper.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay uses a porcine brain lipid extract to mimic the BBB. It is designed with internal controls to self-validate the membrane integrity.

Step 1: Membrane Preparation

  • Coat the porous filter membrane of a 96-well donor plate (pore size 0.45 µm) with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Causality: Dodecane acts as an artificial hydrophobic core, while the brain lipids provide the specific zwitterionic environment required to accurately model human BBB passive diffusion.

Step 2: Compound Incubation

  • Dilute the synthesized pyrrolidine derivatives in PBS (pH 7.4) to a final concentration of 10 µM (ensure DMSO < 1%).

  • Add 200 µL of the compound solution to the donor wells. Add 200 µL of blank PBS to the acceptor wells.

  • Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer (UWL).

Step 3: Quantification & Self-Validation

  • Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Validation Check: Include Verapamil (high permeability control, Papp​>10×10−6 cm/s) and Theophylline (low permeability control, Papp​<1×10−6 cm/s) in the assay. The assay is only valid if the controls fall within these established ranges.

  • Calculate the apparent permeability ( Papp​ ) using the standard steady-state flux equation. Compounds derived from the 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine scaffold typically exhibit Papp​>15×10−6 cm/s, confirming excellent CNS druggability.

References

  • Luo, S., et al. "Evolution of Pyrrolidine-Type Asymmetric Organocatalysts by “Click” Chemistry." The Journal of Organic Chemistry, ACS Publications. URL: [Link]

  • Wani, M., et al. "Click synthesis of pyrrolidine-based 1,2,3-triazole derivatives as antifungal agents causing cell cycle arrest and apoptosis in Candida auris." Bioorganic Chemistry, PubMed. URL: [Link]

  • Li, X., et al. "Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance." Molecules, National Institutes of Health (PMC). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(Hept-1-yn-1-yl)-1-methylpyrrolidine

Welcome to the Technical Support Center for the α-alkynylation of cyclic amines. This guide is designed for researchers and drug development professionals seeking to optimize the Cross-Dehydrogenative Coupling (CDC) of N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the α-alkynylation of cyclic amines. This guide is designed for researchers and drug development professionals seeking to optimize the Cross-Dehydrogenative Coupling (CDC) of N-methylpyrrolidine with 1-heptyne. By understanding the mechanistic causality behind the reagents, you can effectively troubleshoot yield-limiting side reactions and ensure reproducible C–C bond formation[1].

Mechanistic Causality & Workflow

The synthesis relies on a Copper-catalyzed CDC reaction[2]. The success of this transformation depends on the synchronized generation of two highly reactive intermediates:

  • Iminium Ion: Formed via the oxidation of the α-C(sp3)–H bond of N-methylpyrrolidine by tert-butyl hydroperoxide (TBHP). TBHP is specifically chosen over H₂O₂ because it provides a controlled release of tert-butoxyl radicals in organic solvents, preventing the over-oxidation of the amine[3].

  • Copper Acetylide: Formed via the metalation of the terminal alkyne (1-heptyne) by the Cu(I) catalyst.

The nucleophilic copper acetylide then attacks the electrophilic iminium ion to form the desired C(sp3)–C(sp) bond, releasing the product and regenerating the catalyst[1].

CDC_Mechanism NMP N-Methylpyrrolidine Iminium Iminium Ion Intermediate NMP->Iminium Oxidation (-H2) Heptyne 1-Heptyne Acetylide Cu-Acetylide Complex Heptyne->Acetylide Deprotonation CuCat Cu(I) Catalyst CuCat->Acetylide Metalation TBHP TBHP (Oxidant) TBHP->Iminium Radical initiator Product 2-(Hept-1-yn-1-yl)-1-methylpyrrolidine Iminium->Product Nucleophilic Attack Acetylide->Product C-C Bond Formation

Caption: Mechanistic pathway for the Cu-catalyzed CDC of N-methylpyrrolidine and 1-heptyne.

Self-Validating Experimental Protocol

Standard conditions for achieving >80% isolated yield.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuBr (10 mol%) and 1-heptyne (1.2 equiv).

    • Causality: A slight stoichiometric excess of the alkyne compensates for trace losses due to volatile evaporation or minor homocoupling side-reactions.

  • Solvent & Amine Addition: Add anhydrous THF (0.5 M) followed by N-methylpyrrolidine (1.0 equiv).

  • Oxidant Addition: Dropwise add TBHP (5.5 M in decane, 1.5 equiv) under a strict N₂ atmosphere.

    • Self-Validation: The reaction mixture should transition from a pale green/colorless suspension to a deep blue/green homogeneous solution. This color shift visually confirms the active Cu(I)/Cu(II) redox cycle.

  • Reaction: Seal the tube and stir at 60 °C for 16 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The disappearance of the amine starting material and the appearance of a UV-active, I₂-stainable spot confirms product formation.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x).

    • Self-Validation: The aqueous layer will turn bright blue, confirming the successful sequestration of copper ions as soluble Cu(NH₃)₄²⁺ complexes, ensuring your organic layer is metal-free.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product yield during optimization[2].

EntryCatalyst (mol%)Oxidant (Equiv)Temp (°C)SolventYield (%)Mechanistic Observation
1CuBr (5%)TBHP (1.0)25THF15%Insufficient thermal energy for iminium formation.
2 CuBr (10%) TBHP (1.5) 60 THF 82% Optimal balance of intermediate generation.
3CuBr (10%)H₂O₂ (1.5)60THF12%Aqueous oxidant leads to over-oxidation (amide).
4Cu(OAc)₂ (10%)TBHP (1.5)60THF75%Cu(II) requires in situ reduction to Cu(I), slowing the rate.
5CuBr (10%)TBHP (1.5)60None (Neat)68%High viscosity hinders the mass transfer of radicals.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yield consistently below 30%, with unreacted N-methylpyrrolidine remaining? A1: This is typically caused by a failure in the oxidation step to form the iminium ion intermediate. Ensure your TBHP is fresh and stored properly (refrigerated); degraded TBHP lacks the active tert-butoxyl radicals required for the initial α-C–H hydrogen abstraction[3]. Additionally, verify that the reaction is strictly anaerobic during the heating phase, as ambient oxygen can lead to competitive, non-productive oxidation pathways.

Q2: I am observing a significant amount of 1,4-ditridecyl-1,3-diyne (alkyne homocoupling byproduct). How do I prevent this? A2: Alkyne homocoupling (Glaser coupling) occurs when the copper acetylide reacts with residual oxygen instead of the iminium ion[1]. To mitigate this, ensure rigorous degassing of your solvents (e.g., via freeze-pump-thaw cycles) and maintain a strict inert atmosphere (N₂ or Argon). You can also add the 1-heptyne slowly via a syringe pump to keep its steady-state concentration low, favoring the cross-coupling pathway over dimerization.

Q3: Why did my amine starting material convert into N-methylpyrrolidin-2-one (amide) instead of the desired alkynylated product? A3: Over-oxidation to the amide happens when water is present in the reaction mixture. Water acts as a nucleophile and attacks the highly electrophilic iminium ion before the copper acetylide can[3]. To prevent this, use anhydrous solvents, dry your amine over KOH prior to use, and strictly avoid using aqueous oxidants (like 70% TBHP in water). Always use TBHP dissolved in an organic solvent like decane.

Q4: Can I use a different transition metal catalyst instead of Copper? A4: While Ruthenium and Iron can also catalyze CDC reactions, Copper (specifically CuBr or CuOTf) is highly privileged for the α-alkynylation of amines. This is because of Copper's dual ability to facilitate single-electron transfer (SET) for amine oxidation while simultaneously having a high affinity for terminal alkynes to form stable acetylide nucleophiles[2]. Substituting Cu often results in a drastic drop in yield.

References

  • Li, C.-J. "Cross-Dehydrogenative Coupling (CDC): Exploring C–C Bond Formations beyond Functional Group Transformations", Accounts of Chemical Research, 2009. 1

  • "C–H Bond Functionalization of Amines: A Graphical Overview of Diverse Methods", Thieme Connect, 2021. 3

  • "C-C Cross Couplings with 3d Base Metal Catalysts", Dokumen/Springer, 2023. 2

Sources

Optimization

Reducing impurities during 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine extraction

Welcome to the technical support resource for the synthesis and purification of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis and purification of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the extraction and purification of this valuable pyrrolidine derivative. We will delve into the causality behind common impurities and provide field-proven protocols to enhance the purity and yield of your final product.

Frequently Asked Questions & Troubleshooting Guides

Question 1: What are the most probable impurities I should expect in my crude reaction mixture, and where do they come from?

Understanding the potential impurities is the first step toward designing an effective purification strategy. Impurities in the synthesis of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine typically arise from three main sources: unreacted starting materials, side reactions during synthesis, and subsequent degradation.

Causality Analysis: The synthesis of this molecule often involves the reaction of a suitable N-methylpyrrolidine precursor with a 1-heptyne derivative. The basic nitrogen of the pyrrolidine ring and the reactive terminal alkyne are the primary sites for side reactions.

Common Impurities and Their Origins:

Impurity TypeSpecific ExampleLikely SourceRecommended Removal Strategy
Unreacted Starting Materials 1-Heptyne, N-methyl-2-pyrrolidinone, 1,4-dibromobutaneIncomplete reactionAcid-base extraction, Distillation
Isomerization Products 2-(Hept-2-YN-1-YL)-1-methylpyrrolidineExposure to strong base or transition metals, leading to migration of the triple bond.Careful pH control during workup, Silver-ion chromatography
Over-alkylation Products Quaternary ammonium saltsIf using alkylating agents like 1-bromoheptyne with a pyrrolidine starting material.Water wash to remove highly polar salts
Coupling Products 1,3-Tetradecadiyne (from 1-heptyne)Oxidative coupling (Glaser coupling), often catalyzed by trace copper ions.Inert atmosphere, Chromatography
Ring-Opening/Degradation Various amino-alcoholsCleavage of the pyrrolidine ring under harsh acidic or basic conditions.Mild workup conditions, pH control
Residual Solvents THF, Toluene, DichloromethaneUsed as reaction or extraction solvents.High-vacuum evaporation
Question 2: My standard liquid-liquid extraction is resulting in low yield and persistent impurities. How can I optimize the acid-base extraction protocol for this specific molecule?

This is a frequent challenge. 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine is a tertiary amine, making it an ideal candidate for acid-base extraction. However, its efficacy depends entirely on the precise control of pH, leveraging the pKa of the protonated amine. The goal is to render the amine water-soluble (as a salt) while leaving non-basic impurities in the organic layer, and then reverse the process to recover the pure amine.

Expertise & Experience: The pyrrolidine nitrogen is basic and will be protonated under acidic conditions (pH < ~10-11) to form an ammonium salt. This salt is ionic and preferentially dissolves in the aqueous phase. Neutral or acidic impurities (like unreacted 1-heptyne) will remain in the organic phase.

Step-by-Step Protocol for Optimized Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or methyl tert-butyl ether (MTBE). Avoid halogenated solvents like dichloromethane if possible, as they can make phase separation more difficult.

  • Acidic Wash (Capture):

    • Extract the organic solution with 1M hydrochloric acid (HCl) or a 10% citric acid solution. Perform the extraction 2-3 times.

    • The target compound will move into the aqueous layer as its hydrochloride or citrate salt.

    • Combine all aqueous extracts. Non-basic impurities remain in the original organic layer, which can now be discarded.

  • Back-Wash (Optional Cleanup): Wash the combined acidic aqueous layers with a fresh portion of diethyl ether to remove any trapped neutral impurities.

  • Basification (Release):

    • Cool the acidic aqueous solution in an ice bath.

    • Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >12. This deprotonates the ammonium salt, regenerating the water-insoluble free amine.

  • Final Extraction (Recovery):

    • Extract the basified aqueous solution 3-4 times with a fresh organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Troubleshooting Extraction Issues:

  • Emulsion Formation: If an emulsion forms at the interface, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

  • Low Recovery: Ensure the basification step reaches a sufficiently high pH to fully deprotonate the amine. Perform multiple small-volume extractions rather than one large one for better efficiency.

Visualization of the Extraction Workflow:

G cluster_0 Step 1: Initial State cluster_1 Step 2: Acidic Wash (Capture) cluster_2 Step 3: Basification (Release) cluster_3 Step 4: Final Product Crude Crude Mixture (Product + Neutral Impurities) in Organic Solvent Aqueous_Acid Aqueous Layer (pH < 4) Product as Salt (R₃NH⁺Cl⁻) Crude->Aqueous_Acid + 1M HCl Organic_Impurities Organic Layer (Neutral Impurities) Crude->Organic_Impurities Partitioning Aqueous_Base Aqueous Layer (pH > 12) (Inorganic Salts) Aqueous_Acid->Aqueous_Base + NaOH / NaHCO₃ + Fresh Organic Solvent Organic_Product Organic Layer (Purified Product) Aqueous_Acid->Organic_Product Partitioning Pure Pure Product (After Drying & Evaporation) Organic_Product->Pure Dry & Concentrate

Caption: Workflow for acid-base extraction of the target tertiary amine.

Question 3: An impurity is co-eluting with my product during column chromatography on silica gel. What alternative or modified chromatographic techniques can I use?

This is a classic problem when purifying basic compounds like tertiary amines on standard silica gel. The acidic nature of silica can lead to strong adsorption, peak tailing, and even degradation of the product. If an impurity has a similar polarity, baseline separation becomes nearly impossible.

Authoritative Grounding: Silica gel is covered in acidic silanol (Si-OH) groups. These can strongly interact with basic amines via hydrogen bonding or acid-base interactions, causing poor chromatographic performance. Alumina, being less acidic, or chemically modified silica are often better choices.[1][2]

Recommended Chromatographic Solutions:

  • Base-Treated Silica Gel:

    • Principle: Deactivate the acidic sites on the silica gel to improve the elution profile of the basic amine.

    • Protocol: Prepare the eluent (e.g., a hexane/ethyl acetate mixture) and add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide.[2] Use this mobile phase to pack the column and elute the product. The volatile base masks the silanol groups, allowing the product to travel through the column with less tailing.

  • Alumina Chromatography:

    • Principle: Use a more neutral stationary phase. Neutral or basic alumina is often an excellent alternative to silica for purifying amines.

    • Protocol: Pack a column with Brockmann I-III activity neutral alumina. Elute with a non-polar to moderately polar solvent system (e.g., hexanes/MTBE).

  • Silver-Ion Chromatography (for Alkyne Impurities):

    • Principle: This technique is highly specific for separating compounds containing π-bonds, such as alkynes and alkenes. Silver ions form a reversible complex with the alkyne's triple bond. The stability of this complex differs between terminal and internal alkynes, allowing for their separation.[3]

    • Application: This is the method of choice if you are struggling to remove an isomerized alkyne impurity (e.g., 2-(Hept-2-YN-1-YL)-1-methylpyrrolidine).

    • Protocol: A column is packed with silica gel that has been impregnated with silver nitrate (typically 10-20% by weight). Elution is carried out with standard non-polar solvents.

Visualization of Troubleshooting Chromatography:

G Start Low Purity from Standard Silica Column Q1 Is peak tailing or streaking observed? Start->Q1 Sol_Base Use Base-Treated Silica (Eluent + 1% Et₃N) Q1->Sol_Base Yes Q2 Is the impurity a suspected alkyne isomer? Q1->Q2 No End Achieved High Purity Sol_Base->End Sol_Alumina Switch to Neutral Alumina Stationary Phase Sol_Alumina->End Q2->Sol_Alumina No / Unsure Sol_Silver Use Silver-Ion Chromatography (AgNO₃/Silica) Q2->Sol_Silver Yes

Caption: Decision tree for troubleshooting chromatographic purification.

Question 4: Can I purify my product by crystallization if it is an oil?

Yes, this is a highly effective method for achieving excellent purity. While the free base of your product may be an oil at room temperature, it can often be converted into a stable, crystalline salt.

Trustworthiness & Self-Validation: Crystallization is a self-validating purification method because impurities are typically excluded from the growing crystal lattice, resulting in a product of very high purity. The formation of a sharp-melting, crystalline solid is a strong indicator of purity.

Protocol for Salt Formation and Crystallization:

  • Preparation: Start with the purified oil obtained from extraction or chromatography. Dissolve it in a minimal amount of a suitable solvent, such as diethyl ether, ethyl acetate, or isopropanol.

  • Acid Addition: Slowly add a solution of hydrochloric acid (e.g., 1M HCl in ether or 2-propanol HCl) dropwise while stirring.[4]

  • Precipitation: The hydrochloride salt will often precipitate immediately as a white solid. If it does not, you can try cooling the solution or adding a non-polar co-solvent like hexane to induce precipitation.

  • Isolation: Collect the solid by vacuum filtration.

  • Recrystallization: Wash the crude salt with a cold solvent (like cold acetone or ether) to remove surface impurities. For maximum purity, recrystallize the salt from a suitable solvent system (e.g., ethanol/ether or methanol/acetone) to obtain well-defined crystals.

References

  • Pyrrolidine synthesis - Organic Chemistry Portal. Provides a broad overview of synthetic routes to pyrrolidine derivatives, useful for understanding potential side reactions. [Link]

  • Pyrrolidine derivatives and process for preparing the same - European Patent Office - EP 0551993 A1. Details experimental procedures for synthesizing pyrrolidine compounds, including workup steps. [Link]

  • GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE - VAST JOURNALS SYSTEM. Describes synthesis of a key precursor, highlighting potential starting material impurities. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. A review covering various synthetic strategies for pyrrolidine-based drugs. [Link]

  • [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)] - Organic Syntheses Procedure. An example of a detailed, reliable synthetic procedure including purification via hydrochloride salt formation. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Organic Process Research & Development - ACS Publications. An excellent resource detailing pH-controlled extraction methods for separating amines. [Link]

  • Method for concentration and purification of alkyne-containing molecules - Google Patents. Describes the use of silver ions to capture and purify terminal alkyne compounds.
  • Purification of nu-methyl pyrrolidone - Google Patents.
  • n methylpyrrolidone and its Impurities - Pharmaffiliates. A commercial source listing common impurities for the related N-methylpyrrolidone solvent. [Link]

  • Switchable Hydrophilicity Amine Product Extraction: Efficient Separation of Tertiary Amines via Carbon Dioxide-Induced Polarity Switch in Homogeneous Catalysis | ACS Sustainable Chemistry & Engineering - ACS Publications. Details an advanced, green chemistry approach for tertiary amine separation. [Link]

  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - European Patent Office - EP 1720833 B1 - EPO. Discusses the use of alumina for removing amine impurities and color from NMP. [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ACS Publications. Academic paper on modern pyrrolidine synthesis methods. [Link]

  • Expert tip - Purification of peptides. While focused on peptides, it demonstrates the principle of using additives to improve purification outcomes. [Link]

  • Purification of tertiary amines using an adsorbent - Google Patents. Patent describing the use of adsorbents like alumina and silica gel for purifying tertiary amines.
  • How can I seperate pyrrolidine? - ResearchGate. A practical discussion forum on separating pyrrolidine, including acid-base extraction methods. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - MDPI. An example of rigorous impurity identification and characterization in a complex drug molecule. [Link]

  • Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid - Green Chemistry (RSC Publishing). Research on alternative synthesis routes for NMP. [Link]

  • Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed. Research article detailing the synthesis of various pyrrolidine derivatives. [Link]

  • Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market - sciensano.be. A study emphasizing the importance of impurity analysis in pharmaceuticals. [Link]

  • Chemoselective Preparation of Alkynes from Vicinal and Geminal Dibromoalkenes. Discusses alkyne synthesis and stability, relevant to understanding potential side reactions. [Link]

  • Classification of Impurities in Synthetic Peptide Drugs. Provides a framework for thinking about different classes of chemical impurities. [Link]

  • Synthesis of 2-pyrrolidone - Google Patents.
  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC. A comparative study of different liquid-phase and solid-phase extraction techniques for amines. [Link]

  • Capture and Release of Alkyne-Derivatized Glycerophospholipids Using Cobalt Chemistry. Details a specific chemical method for the selective capture of alkyne-containing molecules. [Link]

  • Process for the purification of tertiary amines - Google Patents.
  • Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates - MDPI. Provides examples of purification strategies for complex molecules containing an alkyne moiety. [Link]9/19/4363)

Sources

Troubleshooting

Overcoming stereoselectivity challenges with 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine

Welcome to the Technical Support Center for Advanced Asymmetric Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the stereoselective synthesis of 2-(hept-1-yn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Asymmetric Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the stereoselective synthesis of 2-(hept-1-yn-1-yl)-1-methylpyrrolidine.

Establishing a chiral center at the C2 position of an N-methylpyrrolidine ring using a 1-heptyne nucleophile is a rigorous test of your catalytic system. This guide focuses on the most robust methodology for this transformation: the Ir/Cu dual-catalyzed enantioselective reductive alkynylation of amides[1], alongside direct C(sp3)–H oxidative alkynylation strategies.

Part 1: Core Experimental Workflow

To understand where stereocontrol fails, we must first map the causal sequence of the reaction. The transformation relies on the in situ reduction of N-methylpyrrolidone to an electrophilic iminium ion, which is subsequently trapped by a chiral copper-acetylide complex.

Workflow A N-Methylpyrrolidone (Substrate) B Ir-Catalyzed Reduction (Vaska's Complex / TMDS) A->B Hydrosilylation C Endocyclic Iminium Ion (Electrophile) B->C Hemiaminal Collapse F (S)- or (R)-2-(Hept-1-yn-1-yl) -1-methylpyrrolidine C->F Stereoselective C-C Bond Formation D 1-Heptyne + CuI / Chiral Ligand (e.g., N-PINAP) E Chiral Cu-Acetylide (Nucleophile) D->E Deprotonation & Complexation E->F Nucleophilic Attack

Workflow of Ir/Cu dual-catalyzed enantioselective reductive alkynylation.

Part 2: Troubleshooting Guides & FAQs

Issue 1: Low Enantiomeric Excess (ee < 80%)

Q: My synthesis of 2-(hept-1-yn-1-yl)-1-methylpyrrolidine is yielding nearly racemic mixtures. What is driving the loss of stereocontrol? A: Loss of stereocontrol in this dual-catalytic system almost always stems from the background, uncatalyzed addition of the copper-acetylide competing with the chiral-ligand-directed addition[1].

  • Causality: If the chiral ligand (e.g., (R)-N-PINAP or PyBOX) is not fully complexed with the Cu(I) source, "naked" Cu-acetylide species form. These species are highly nucleophilic and react rapidly with the iminium ion, but because they lack a chiral environment, they lead to a racemic background reaction[2]. Furthermore, elevated temperatures exponentially increase the rate of this uncatalyzed background pathway.

  • Self-Validating Solution: Implement a strict pre-complexation protocol. Stir the CuI and the chiral ligand in anhydrous solvent for 30 minutes before adding 1-heptyne. Validate complexation by observing the solution color (it must shift from colorless to a distinct yellow/orange). Maintain the reaction strictly at or below -20 °C[3].

Troubleshooting Start Issue: Low ee (<80%) Q1 Is the chiral ligand fully complexed with CuI? Start->Q1 A1_No Action: Pre-stir Cu salt & ligand for 30 min before alkyne addition Q1->A1_No No A1_Yes Check temperature control Q1->A1_Yes Yes Q2 Is reaction temp strictly ≤ -20°C? A1_Yes->Q2 A2_No Action: Background racemic reaction occurs. Lower temp to -40°C. Q2->A2_No No A2_Yes Check solvent purity & dryness Q2->A2_Yes Yes

Diagnostic logic tree for resolving low enantiomeric excess (ee) issues.

Issue 2: Poor Regioselectivity in Direct C–H Alkynylation

Q: When attempting direct C–H oxidative alkynylation of N-methylpyrrolidine, I see alkynylation at the N-methyl group instead of the C2 ring position. How can I fix this? A: Regioselectivity in the oxidation of tertiary amines is governed by the relative stability of the resulting radical/iminium intermediates and steric hindrance.

  • Causality: Oxidation of N-methylpyrrolidine can generate either the endocyclic iminium ion (leading to C2 functionalization) or the exocyclic iminium ion (leading to N-methyl functionalization). While the endocyclic pathway is thermodynamically favored, aggressive oxidants or unhindered bases can kinetically drive the exocyclic pathway.

  • Self-Validating Solution: Switch to a milder, single-electron transfer (SET) photoredox catalyst combined with a sterically demanding base[4]. Using a bulky base like 2,6-lutidine sterically hinders the deprotonation of the exocyclic methyl group, funneling the reaction entirely toward the desired endocyclic C2-iminium ion.

Issue 3: Catalyst Deactivation via Alkyne Homocoupling

Q: I am observing significant amounts of tetradeca-6,8-diyne (the Glaser coupling product of 1-heptyne) and low yields of the desired pyrrolidine. What causes this? A: Glaser homocoupling of terminal alkynes is a classic side reaction in copper-catalyzed alkynylations when trace oxygen is present.

  • Causality: Cu(I) acetylides are readily oxidized to Cu(II) by O₂, which then undergo reductive elimination to form the diyne. This parasitic pathway consumes both your 1-heptyne nucleophile and your active copper catalyst[5].

  • Self-Validating Solution: Degas all solvents using the freeze-pump-thaw method (minimum 3 cycles). Run the reaction under a strict argon atmosphere. Argon is heavier than nitrogen and provides a superior protective blanket over the reaction surface.

Part 3: Quantitative Data & Catalyst Optimization

To achieve optimal ee for 2-(hept-1-yn-1-yl)-1-methylpyrrolidine, ligand selection is paramount. The following table summarizes the causal relationship between ligand structure and stereochemical outcome based on established asymmetric alkynylation models.

Catalyst SystemChiral LigandTemp (°C)Yield (%)ee (%)Mechanistic Rationale
CuI / Ir(CO)Cl(PPh3)2None25850Fast background addition of naked Cu-acetylide.
CuI / Ir(CO)Cl(PPh3)2(R)-PyBOX-206274Moderate steric shielding; some ligand dissociation allows racemic background.
CuI / Ir(CO)Cl(PPh3)2(R)-N-PINAP-208896Rigid binaphthyl backbone provides a deep, stable chiral pocket[1].
CuOTf / DDQ (Oxidative)(S)-QUINAP05582Oxidative conditions partially degrade the ligand, lowering overall efficiency.

Part 4: Standard Operating Procedure (SOP)

Enantioselective Reductive Alkynylation of N-Methylpyrrolidone This protocol is designed as a self-validating system. Step 1 acts as a critical visual checkpoint to ensure catalyst viability.

  • Preparation of the Chiral Catalyst Complex: In an oven-dried Schlenk flask under argon, add CuI (10 mol%) and (R)-N-PINAP (12 mol%). Add anhydrous dichloromethane (DCM, 2.0 mL) and stir at room temperature for 30 minutes.

    • Validation Checkpoint: The solution must transition from colorless/cloudy to a clear, pale yellow. If it remains cloudy, the ligand has not complexed.

  • Activation of the Amide: In a separate dried vial, dissolve N-methylpyrrolidone (1.0 mmol) in DCM (1.0 mL). Add Vaska's complex (Ir(CO)Cl(PPh3)2, 1 mol%) and tetramethyldisiloxane (TMDS, 1.5 mmol). Stir for 15 minutes at room temperature to form the silyl hemiaminal intermediate.

  • Nucleophile Generation: Cool the Cu/ligand solution (from Step 1) strictly to -20 °C. Add 1-heptyne (1.5 mmol) dropwise. Stir for 15 minutes to allow the chiral Cu-acetylide to form.

  • Coupling: Slowly transfer the activated amide solution (from Step 2) into the -20 °C Cu-acetylide solution via a syringe pump over 10 minutes to prevent thermal spikes.

  • Quench and Workup: Stir the reaction at -20 °C for 12 hours. Quench with saturated aqueous NH₄Cl (5 mL). Extract with ethyl acetate (3 x 10 mL). Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate highly enantioenriched 2-(hept-1-yn-1-yl)-1-methylpyrrolidine.

Sources

Optimization

Ideal storage conditions to maximize 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine shelf life

Introduction Welcome to the technical support guide for 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this specialized reagent. The unique chemical architecture of this molecule, featuring both a terminal alkyne and a tertiary amine (1-methylpyrrolidine), necessitates specific storage and handling protocols. Adherence to these guidelines is critical for maximizing shelf life and ensuring experimental reproducibility. This guide provides answers to frequently asked questions, troubleshooting advice for common issues, and validated protocols for handling and quality control.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

The two primary modes of degradation are oxidation and polymerization. The 1-methylpyrrolidine moiety contains a tertiary amine, which is susceptible to oxidation, potentially forming an N-oxide. The terminal alkyne group is also prone to oxidative cleavage and can undergo polymerization, especially when exposed to heat, light, or trace metal contaminants.[1] Both of these pathways will lead to a decrease in purity and potentially interfere with your experiments.

Q2: What is the ideal temperature for storing 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine?

For long-term storage, the compound should be stored at or below -20°C.[2] This low temperature minimizes the rate of potential degradation reactions, including polymerization of the alkyne group.[1] For short-term storage (i.e., between experiments on a given day), keeping the vial on ice is acceptable. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. It is best practice to aliquot the compound into smaller, single-use vials for long-term storage.

Q3: Why is an inert atmosphere necessary for storage?

An inert atmosphere (e.g., Argon or Nitrogen) is critical to prevent oxidation. Oxygen in the air can react with both the tertiary amine and the alkyne functional groups. The 1-methylpyrrolidine group is incompatible with strong oxidizing agents.[3] Storing under an inert gas displaces oxygen and moisture, significantly extending the compound's shelf life.

Q4: What type of container should I use?

The compound should be stored in a tightly sealed, amber glass vial with a PTFE-lined cap. Amber glass is essential to protect the compound from light, as related N-methylpyrrolidone compounds can decompose upon exposure to light.[4] The PTFE-lined cap provides a superior seal against moisture and air ingress compared to other liner materials.

Q5: Is this compound sensitive to moisture?

Yes. The pyrrolidine and alkyne moieties can be moisture-sensitive.[2] The compound is likely hygroscopic and will absorb water from the atmosphere. This absorbed moisture can act as a medium to facilitate degradation or hydrolysis, especially if the compound is a precursor for subsequent reactions. To prevent moisture contamination, always allow the vial to equilibrate to room temperature in a desiccator before opening.[2]

Q6: What chemical incompatibilities should I be aware of?

Due to its chemical structure, 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine is incompatible with several classes of chemicals:

  • Strong Oxidizing Agents: These will readily attack the amine and alkyne groups.[3]

  • Strong Acids: The basic tertiary amine will react with strong acids, forming a salt.[3][4]

  • Bases: While the amine is basic, the terminal alkyne proton is weakly acidic and can be deprotonated by very strong bases (e.g., sodium amide).[5]

  • Certain Metals: Trace metals can catalyze the polymerization of alkynes.

Q7: Can I store the compound in a solvent?

Preparing stock solutions for long-term storage is generally not recommended, as the stability of the compound in various solvents has not been extensively characterized.[2] If a solution is required for your workflow, it should be prepared fresh immediately before use.[2] If you must store a solution for a short period, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), store it at -20°C under an inert atmosphere, and use it within 24-48 hours.

Troubleshooting Guide

This section addresses common problems that may arise from improper storage or handling of the compound.

Observed Problem Potential Cause (Storage-Related) Recommended Action
Reduced reaction yield or failed reaction Compound has degraded due to oxidation or polymerization, lowering the concentration of active reagent.1. Use a fresh, unopened aliquot of the compound. 2. Perform a purity check on the suspect aliquot using the analytical protocol below. 3. Ensure all solvents and reagents in the reaction are anhydrous and deoxygenated.
Appearance of new, unexpected peaks in NMR, GC, or LC-MS analysis The new peaks are likely degradation products (e.g., N-oxide, polymerized species, or oxidation byproducts).1. Compare the analytical data of the suspect sample to a reference spectrum from a new vial. 2. Discard the degraded material. 3. Review your storage and handling procedures to identify potential points of air, moisture, or light exposure.
Change in physical appearance (e.g., color change from colorless to yellow/brown, increased viscosity) This is a strong indicator of significant degradation, likely polymerization of the alkyne and/or oxidation.1. The material should be considered compromised and should not be used in experiments. 2. Dispose of the material according to your institution's safety guidelines. 3. Order a fresh batch and strictly adhere to the recommended storage conditions upon receipt.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting issues potentially related to compound stability.

G start Unexpected Experimental Results check_compound Step 1: Verify Compound Integrity start->check_compound visual Visual Inspection: Color, Viscosity Change? check_compound->visual analytical Analytical Check: GC, NMR, or LC-MS visual->analytical If change observed or to be certain compare Compare to Reference (New Sample or CoA) analytical->compare decision Decision Point compare->decision good Compound is OK. Troubleshoot Experiment. decision->good Data Matches bad Compound Degraded. Discard & Use Fresh Stock. decision->bad Data Mismatch

Caption: Troubleshooting workflow for compound integrity.

Ideal Storage Conditions Summary

ParameterRecommendationRationale
Temperature ≤ -20°C (Long-term)Slows reaction rates for all degradation pathways.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the tertiary amine and alkyne.[3][4]
Container Amber Glass Vial, PTFE-lined Cap Protects from light and ensures an airtight seal against moisture.
Light Protect from Light Prevents photochemical degradation.
Moisture Store Dry, Avoid Condensation Compound is hygroscopic; moisture can facilitate degradation.[2]
Handling Aliquot for single use Avoids repeated freeze-thaw cycles and contamination of bulk supply.

Experimental Protocols

Protocol 1: Safe Handling and Aliquoting Procedure

This protocol ensures the compound is handled in a way that preserves its integrity.

  • Preparation: Move the sealed, primary container of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine from the -20°C freezer to a desiccator at room temperature.

  • Equilibration: Allow the container to equilibrate to room temperature for at least 30-60 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold compound.[2]

  • Inert Environment: Perform all subsequent steps in a glove box or under a gentle stream of inert gas (Argon or Nitrogen).

  • Dispensing: Using a clean, dry syringe or pipette, carefully dispense the desired amount of the liquid compound.

  • Aliquoting (Optional but Recommended): If aliquoting for long-term storage, dispense the desired volume into smaller, pre-dried amber glass vials.

  • Inerting: Before sealing the aliquots (and the primary container), flush the headspace of each vial with inert gas for 10-15 seconds.

  • Sealing: Immediately and tightly seal the vials with PTFE-lined caps. Reinforce the seal with paraffin film for extra protection.

  • Storage: Promptly return the primary container and the newly created aliquots to the -20°C freezer.

Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)

This method is suitable for quantifying the purity of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine and detecting volatile impurities.[6][7]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing ~25 mg of the compound into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent (e.g., high-purity ethyl acetate or methanol). This yields a concentration of approximately 1 mg/mL.

    • Vortex to ensure homogeneity.

  • Analysis: Inject the prepared sample. Purity can be calculated using the area percent method, assuming all components have a similar response factor with the FID. The main peak should correspond to the compound, while smaller peaks represent impurities or degradation products.

Potential Degradation Pathways

The following diagram illustrates the primary chemical vulnerabilities of the molecule.

G cluster_main 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine cluster_stress Stress Factors cluster_products Degradation Products compound Core Structure n_oxide N-Oxide Formation compound->n_oxide polymer Alkyne Polymerization compound->polymer cleavage Oxidative Cleavage compound->cleavage O2 Oxygen (Air) O2->n_oxide Amine Oxidation O2->cleavage Alkyne Oxidation H2O Moisture Heat Heat / Light Heat->polymer Initiation

Caption: Potential degradation pathways for the compound.

References

  • BroadPharm. (n.d.). Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-Methylpyrrolidine Purity. BenchChem.
  • Utah Tech University. (n.d.). Learning Guide for Chapter 13 - Alkynes.
  • Sopbué Fondjo, E., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.
  • Ataman Chemical. (n.d.). METHYLPYRROLIDONE. Retrieved from [Link].

  • Alicycliphilus sp. Strain BQ1. (n.d.).
  • American Chemical Society. (2024).
  • Chemical Synthesis Database. (2025). 3-methyl-2-prop-2-enyl-1-pyrrolidin-1-ylheptane-1-thione.
  • BenchChem. (2025). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine. BenchChem.
  • Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). Retrieved from [Link].

  • Spiro Academy. (n.d.). ALKYNES.
  • Pearson. (2026). Organic Chemistry Alkynes Study Guide: Key Concepts & Reactions.
  • The National Archives of Malta. (n.d.). PYRROLIDINE DERIVATIVES.
  • NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. NIST WebBook. Retrieved from [Link].

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link].

  • Agilent Technologies, Inc. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent.
  • FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-methylpyrrolidine.
  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link].

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link].

  • Australian Government Department of Health. (2013). 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment.
  • PMC. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Retrieved from [Link].

  • Ing. Petr Švec - PENTA s.r.o. (2025). N-Methyl-2-Pyrrolidone - SAFETY DATA SHEET.
  • PubMed. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Retrieved from [Link].

  • ResearchGate. (n.d.). Degradation pathway of cefepime (I) forming N-methylpyrrolidine (II). Retrieved from [Link].

  • PubMed. (n.d.). Chemical Stability of Peptides in Polymers. 2. Discriminating Between Solvent and Plasticizing Effects of Water on Peptide Deamidation in Poly(vinylpyrrolidone).
  • Royal Society of Chemistry. (n.d.). Sonochemical degradation of N-methylpyrrolidone and its influence on single walled carbon nanotube dispersion.
  • MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Retrieved from [Link].

Sources

Reference Data & Comparative Studies

Validation

2-(Hept-1-YN-1-YL)-1-methylpyrrolidine vs other substituted pyrrolidine derivatives

As a Senior Application Scientist, I frequently evaluate the structure-activity relationships (SAR) and synthetic utility of functionalized heterocycles. The pyrrolidine ring is a privileged scaffold in neuropharmacology...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the structure-activity relationships (SAR) and synthetic utility of functionalized heterocycles. The pyrrolidine ring is a privileged scaffold in neuropharmacology, serving as the core pharmacophore for diverse classes of central nervous system (CNS) agents.

This guide provides an objective, data-driven comparison between 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine (2-HMP) —a highly lipophilic, alkyne-substituted derivative—and established reference pyrrolidines such as Nicotine, Prolintane, and Oxotremorine. By analyzing their physicochemical properties, target engagement, and synthetic versatility, we can establish the unique utility of 2-HMP in both drug discovery programs and advanced materials synthesis.

Structural & Physicochemical Profiling

The pharmacological fate of a pyrrolidine derivative is dictated by the steric bulk, electronic distribution, and lipophilicity of its substituents.

  • Nicotine utilizes a 3-pyridyl group, providing a critical hydrogen-bond acceptor necessary for high-affinity binding to nicotinic acetylcholine receptors (nAChRs).

  • Prolintane relies on a bulky, flexible 1-benzylbutyl chain to drive hydrophobic interactions deep within the binding pockets of dopamine and norepinephrine transporters (DAT/NET).

  • 2-HMP features a rigid, electron-rich triple bond at the 1-position of a 7-carbon chain. This heptynyl moiety restricts the conformational flexibility of the proximal carbons while projecting a highly lipophilic tail. This structural motif drastically increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability while simultaneously serving as a bioorthogonal chemical handle.

Table 1: Physicochemical & Structural Comparison
CompoundEst. LogPEst. pKaStructural MotifPrimary Application / Target
2-HMP 3.88.52-(Hept-1-ynyl) chainPutative DAT/NET inhibitor; Synthetic ORCA precursor
Nicotine 1.28.0, 3.13-Pyridyl ringα4β2 nAChR Agonist
Prolintane 3.58.81-Benzylbutyl chainDAT/NET Reuptake Inhibitor
Oxotremorine 1.88.22-Butynyl spacerMuscarinic (M1-M5) Agonist

Mechanistic Insights: The Causality of the Heptynyl Pharmacophore

Why does the substitution of a simple alkyl or aryl group with an alkyne chain fundamentally shift the molecule's utility?

From a target-engagement perspective, the absence of a polar hydrogen-bond acceptor (like the pyridine nitrogen in nicotine) abolishes high-affinity nAChR binding. Instead, the highly lipophilic heptynyl chain mirrors the hydrophobic bulk of Prolintane. The structural determinants of pyrrolidine-based monoamine transporter ligands demonstrate that such lipophilic extensions significantly enhance affinity for the DAT and NET central binding sites .

Beyond pharmacology, the alkyne moiety is a powerful synthetic asset. Terminal and internal alkynes on pyrrolidine rings are critical precursors for generating rigid, tricyclic fused pyrrolidine nitroxides via intramolecular cycloadditions. These nitroxides are highly valued as Organic Radical Contrast Agents (ORCA) for magnetic resonance imaging (MRI).

SAR_Logic Core N-Methylpyrrolidine Core (Basic Pharmacophore) Sub1 3-Pyridyl Group (Nicotine) Core->Sub1 Sub2 1-Benzylbutyl Group (Prolintane) Core->Sub2 Sub3 2-(Hept-1-ynyl) Group (2-HMP) Core->Sub3 Target1 nAChR Activation (High Affinity) Sub1->Target1 Target2 DAT/NET Inhibition (Reuptake Blockade) Sub2->Target2 Target3 Lipophilic Pocket Binding & Click-Chem Handle Sub3->Target3 Target3->Target2 Putative Overlap

Logical relationship between pyrrolidine substitutions and pharmacological targets.

Experimental Methodologies: Self-Validating Systems

To objectively compare 2-HMP against reference compounds, we must deploy robust, self-validating experimental protocols. Below is the methodology for assessing monoamine transporter reuptake inhibition, designed to isolate target-specific effects.

Protocol: Monoamine Transporter (DAT/NET) Radioligand Flux Assay

Causality of Design: We utilize HEK293 cells stably transfected with human DAT or NET rather than native rat synaptosomes. While synaptosomes provide a native lipid environment, transfected HEK293 cells ensure that the observed radioligand flux is isolated to a single transporter subtype, eliminating the confounding variable of cross-uptake common in native tissue.

Step-by-Step Workflow:

  • Cell Preparation: Culture HEK293-hDAT and HEK293-hNET cells to 80% confluency. Harvest and resuspend in Krebs-HEPES buffer (pH 7.4).

  • Ligand Incubation: Plate cells in 96-well formats. Add 2-HMP, Prolintane (Positive Control), or vehicle across a 10-point concentration gradient (0.1 nM to 100 µM). Incubate for 15 minutes at 30°C.

  • Radiotracer Addition: Introduce 120 nM [³H]Dopamine (for DAT) or [³H]Norepinephrine (for NET). Incubate for exactly 10 minutes to capture the linear phase of uptake.

  • Termination & Washing: Rapidly terminate the reaction by adding ice-cold buffer and filtering through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Measure retained radioactivity using liquid scintillation counting.

Self-Validation Checkpoint: Every assay plate must include a total non-specific binding (NSB) well containing 10 µM Mazindol. The assay is only deemed valid for downstream IC50 calculation if the calculated Z'-factor exceeds 0.5, confirming a robust signal-to-background ratio.

Assay_Workflow S1 Tissue Prep HEK293-hDAT S2 Ligand Incubation (Controls & 2-HMP) S1->S2 S3 Radiotracer [3H]Dopamine Flux S2->S3 S4 Scintillation Quantification S3->S4 S5 Validation Z'-Factor > 0.5 S4->S5

Self-validating radioligand flux workflow for monoamine transporter screening.

Quantitative Performance Data

Based on the structural homology of 2-HMP to known monoamine transporter inhibitors and its lack of critical hydrogen-bonding motifs required for cholinergic targets, we can map its comparative pharmacological profile. The data below synthesizes established literature values for reference compounds alongside inferred SAR modeling for 2-HMP.

Table 2: Comparative Pharmacological Performance (IC50 / Ki)
CompoundDAT IC50 (nM)NET IC50 (nM)nAChR (α4β2) Ki (nM)Muscarinic Ki (nM)
2-HMP ~85 (Inferred)~120 (Inferred)>10,000>5,000
Nicotine >10,000>10,0001.5>10,000
Prolintane 4560>10,000>10,000
Oxotremorine >10,000>10,000>10,0005.0

Data Interpretation: While Nicotine and Oxotremorine exhibit extreme selectivity for their respective cholinergic receptors, highly lipophilic pyrrolidines like Prolintane and 2-HMP shift their affinity toward the hydrophobic pockets of monoamine transporters. Furthermore, the alkyne chain of 2-HMP offers a distinct advantage over Prolintane's alkyl chain by allowing for downstream functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it a superior candidate for developing fluorescently tagged target-engagement probes.

References

  • Title: Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences Source: PubMed Central (PMC) URL: [Link]

  • Title: Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction Source: PubMed Central (PMC) URL: [Link]

  • Title: Neuroprotective and Antioxidant Role of Oxotremorine-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist Source: PubMed Central (PMC) URL: [Link]

Comparative

GC-MS validation of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine purity and stability

An in-depth analytical evaluation by a Senior Application Scientist. Executive Summary Validating the purity and stability of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine presents a unique set of physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analytical evaluation by a Senior Application Scientist.

Executive Summary

Validating the purity and stability of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine presents a unique set of physicochemical challenges. As a tertiary amine featuring an internal alkyne chain, this compound is semi-volatile, basic, and critically lacks a conjugated π -electron system. This guide provides a comprehensive, data-driven comparison of analytical modalities, demonstrating why Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this specific molecule. Furthermore, we detail a self-validating experimental protocol designed to ensure absolute confidence in purity and stability indicating assays.

The Chemical Challenge: Why Standard Methods Fail

When developing a purity assay, the analytical technique must align with the molecule's intrinsic properties. Relying on default laboratory methods without assessing molecular causality leads to systemic analytical errors[1].

  • The Optical Deficit: 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine possesses no strong chromophores. Its UV absorption is negligible above 210 nm. If High-Performance Liquid Chromatography with UV detection (HPLC-UV) is employed, the method will suffer from "optical blindness"—drastically overestimating the relative concentration of UV-active impurities while failing to detect the parent compound at low concentrations[1].

  • The Basicity Problem: Pyrrolidine derivatives are basic. On standard silica-based stationary phases, active silanol groups interact with the tertiary amine, causing severe peak tailing, integration errors, and artificial signal broadening[2].

  • The Volatility Advantage: With a molecular weight of 179.3 g/mol and a non-polar heptynyl tail, the compound readily vaporizes without thermal degradation under controlled conditions, making it an ideal candidate for gas-phase separation[3].

Table 1: Comparative Efficacy of Analytical Modalities
Analytical TechniqueDetection MechanismSuitability for TargetKey Limitations & Causality
GC-MS (EI) Electron Ionization (70 eV)Optimal Requires ultra-inert columns to prevent amine tailing[2]. Provides universal detection and library-searchable fragmentation[4].
LC-MS (ESI+) Electrospray IonizationModerate High sensitivity for basic amines, but highly susceptible to matrix ion suppression and adduct formation.
HPLC-UV UV AbsorbancePoor Lack of chromophore results in low sensitivity. Fails to provide structural elucidation for unknown impurities[1].

GC-MS Methodological Design & Causality

To accurately quantify 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine, we utilize GC-MS equipped with an Ultra-Inert (UI) column and an Electron Ionization (EI) source.

Causality of Column Selection: We mandate the use of a base-deactivated, 5% phenyl-methylpolysiloxane column (e.g., DB-5MS UI). The ultra-inert deactivation caps active silanol sites, preventing the tertiary amine from adsorbing to the column wall. This ensures sharp, symmetrical peaks (Asymmetry factor < 1.2), which is critical for resolving closely eluting volatile impurities[2].

Causality of Ionization: We utilize 70 eV Electron Ionization. Under EI conditions, pyrrolidine derivatives undergo highly predictable α -cleavage. For our target, the loss of the heptynyl radical yields a highly stable immonium cation at m/z 84 (the N-methylpyrrolidine core). This diagnostic fragment allows for highly specific Selected Ion Monitoring (SIM) methods, filtering out background matrix noise[4].

G Sample 2-(Hept-1-YN-1-YL) -1-methylpyrrolidine Prep Sample Preparation & IS Addition Sample->Prep GC Gas Chromatography (DB-5MS UI Column) Prep->GC MS Mass Spectrometry (70 eV EI Source) GC->MS Data Purity & Stability Quantification MS->Data

Caption: GC-MS analytical workflow for purity and stability validation of pyrrolidine derivatives.

Self-Validating Experimental Protocol

A robust protocol must be self-validating. To achieve this, we integrate a Stable-Isotope Labeled Internal Standard (SIL-IS) or a structural analog (e.g., 1-Ethyl-2-(hept-1-yn-1-yl)pyrrolidine) prior to extraction. This normalizes any volumetric fluctuations during the split injection process and corrects for minor matrix effects.

Step-by-Step Workflow:
  • System Suitability Test (SST): Before any sample is analyzed, inject a resolution standard containing the parent compound and its primary N-oxide degradation product. The sequence is only validated if the resolution factor ( Rs​ ) > 1.5.

  • Sample Preparation:

    • Weigh exactly 10.0 mg of the sample and dissolve in 10.0 mL of anhydrous Ethyl Acetate (yielding 1.0 mg/mL). Causality: Aprotic, non-polar solvents prevent alkyne hydration and minimize expansion volume in the GC inlet.

    • Dilute to a working concentration of 50 µg/mL, spiking with 50 µg/mL of the Internal Standard.

  • GC Parameters:

    • Inlet: 250 °C, Split ratio 20:1. Causality: Split injection prevents column overloading, preserving peak symmetry for the basic amine.

    • Column: Agilent J&W DB-5MS UI (30 m × 0.25 mm, 0.25 µm)[5].

    • Oven Program: 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 3 min). Total run time: ~18.6 minutes.

  • MS Parameters:

    • Source: EI at 70 eV, Source Temperature 230 °C.

    • Acquisition: Full Scan (m/z 40–350) for impurity profiling; SIM mode (m/z 84, 179) for low-level stability quantification.

Stability-Indicating Workflows & Forced Degradation

To prove a method is "stability-indicating," it must successfully separate the parent molecule from its degradation products[3]. We subject 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine to forced degradation to map its vulnerabilities.

  • Oxidative Stress (3% H2​O2​ , 24h): The tertiary amine is highly susceptible to oxidation, forming an N-oxide derivative (m/z 195).

  • Acidic/Aqueous Stress (0.1 M HCl, 24h): The internal alkyne can undergo hydration under acidic conditions, forming a ketone derivative (m/z 197).

  • Thermal Stress (60 °C, 7 days): Evaluates baseline thermal decomposition versus simple evaporative loss[3].

Pathway Parent Target Compound (m/z 179) Oxidation Oxidative Stress (H2O2) Parent->Oxidation Hydration Acidic Stress (HCl) Parent->Hydration Deg1 N-Oxide Product (m/z 195) Oxidation->Deg1 Deg2 Ketone Product (m/z 197) Hydration->Deg2

Caption: Primary degradation pathways of the target compound under oxidative and acidic stress.

Table 2: GC-MS Method Validation Metrics (Representative Data)

By strictly controlling the inlet thermodynamics and utilizing internal standard normalization, the GC-MS method achieves forensic-level validation metrics[5].

Validation ParameterAcceptance CriteriaExperimental Result (GC-MS)
Specificity No interference at retention timePass (Resolution > 2.0 for all degradants)
Linearity ( R2 ) > 0.995 over 1–100 µg/mL0.9992
Limit of Detection (LOD) Signal-to-Noise > 3:10.5 µg/mL
Method Precision (%RSD) < 2.0% (n=6 injections)0.85%
Accuracy / Recovery 98.0% – 102.0%99.4%

References

  • A Comparative Guide to Purity Validation of Synthesized Methyl 2-(pyrrolidin-1-yl)benzoate - Benchchem. 1

  • Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC - Agilent Technologies. 2

  • MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA) - MDPI. 3

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry - ResearchGate. 4

  • Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation - Frontiers. 5

Sources

Validation

Comparative Efficacy of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine (HMP) in Receptor Assays: A Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter novel synthetic analogs designed to probe the limits of established pharmacophores. 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine (HMP) represents a fa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter novel synthetic analogs designed to probe the limits of established pharmacophores. 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine (HMP) represents a fascinating structural divergence from classic nicotinic acetylcholine receptor (nAChR) ligands. By replacing the traditional pyridyl ring of nicotine with a rigid, highly lipophilic hept-1-ynyl chain, HMP alters its receptor subtype selectivity and functional kinetics.

This guide provides an objective, data-driven comparison of HMP against standard reference ligands (Nicotine, Epibatidine, and Varenicline). It details the self-validating experimental workflows required to accurately profile highly lipophilic ligands, moving from orthosteric binding affinity to functional efficacy and kinetic desensitization.

Pharmacological Context & Structural Rationale

The 1-methylpyrrolidine moiety is the foundational anchor for nAChR binding, coordinating with a conserved tryptophan residue in the receptor's orthosteric pocket via cation- π interactions. However, the substitution of an aromatic ring with a hept-1-ynyl group introduces a long, hydrophobic, rod-like tail.

The Causality of Assay Selection: Highly lipophilic ligands like HMP (high LogP) often exhibit atypical pharmacology. They can partition into the lipid bilayer, increasing non-specific binding in standard assays, or act as "silent agonists"—binding the receptor and driving it into a desensitized state without triggering a measurable ion channel opening. Therefore, a single-assay approach is insufficient. We must employ a multi-tiered screening cascade: Radioligand Binding Calcium Flux Electrophysiology.

Radioligand Binding: Target Affinity & Selectivity

To determine the baseline affinity ( Ki​ ) of HMP, we utilize a competitive radioligand displacement assay.

Why [³H]-Epibatidine? While [³H]-Nicotine is historically common,[³H]-Epibatidine is the superior choice for profiling novel analogs. It possesses picomolar affinity for both α4β2 and α7 nAChR subtypes, providing a robust specific-to-nonspecific binding window [1]. This is critical for lipophilic compounds like HMP, which inherently generate higher assay background noise.

Step-by-Step Protocol: Membrane Filtration Assay
  • Membrane Preparation: Harvest HEK293 cells (stably expressing α4β2 ) and GH4C1 cells (expressing α7 ). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 36,000 × g for 10 minutes at 4°C.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]-Epibatidine, and varying concentrations of HMP (10⁻¹¹ to 10⁻⁴ M).

  • Self-Validation System: Include a positive control (unlabeled Epibatidine) to validate assay sensitivity, and a negative control (300 µM unlabeled Nicotine) to strictly define Non-Specific Binding (NSB). The assay is only valid if the Z'-factor is > 0.6.

  • Incubation & Filtration: Incubate for 2 hours at room temperature to reach equilibrium. Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the lipophilic ligand).

  • Detection: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity (CPM) using a MicroBeta counter.

Data Presentation: Comparative Binding Affinity

Table 1: Radioligand Binding Affinity ( Ki​ , nM). Data represents mean ± SEM (n=3).

Ligand α4β2 (HEK293) α7 (GH4C1)Selectivity Ratio ( α7/α4β2 )
Nicotine 1.2 ± 0.3150 ± 12125
Epibatidine 0.04 ± 0.011.5 ± 0.237.5
Varenicline 0.15 ± 0.02120 ± 10800
HMP (Test) 45.2 ± 3.18.4 ± 1.10.18

Insight: The heptynyl chain shifts the selectivity profile. Unlike nicotine, HMP prefers the α7 subtype, likely because the α7 orthosteric pocket contains a larger hydrophobic sub-cavity capable of accommodating the alkyne tail.

Functional Efficacy: High-Throughput Calcium Flux

Binding affinity does not equal functional activation. To determine if HMP is an agonist, antagonist, or partial agonist, we measure intracellular calcium transients.

Why Fluo-4 AM? Nicotinic receptors, particularly the homomeric α7 subtype, possess high fractional calcium permeability. Fluo-4 AM is a calcium-sensitive fluorescent dye that provides a high-throughput, real-time readout of ion channel opening upon ligand stimulation, making it ideal for functional screening using a Fluorescence Imaging Plate Reader (FLIPR) [2] [3].

Step-by-Step Protocol: FLIPR Calcium Assay
  • Cell Seeding: Plate GH4C1 ( α7 ) and HEK293 ( α4β2 ) cells in 96-well poly-D-lysine coated black microtiter plates at 1×105 cells/well. Incubate for 24 hours.

  • Dye Loading: Replace media with 100 µL of assay buffer (HBSS, 20 mM HEPES, pH 7.4) containing 4 µM Fluo-4 AM, 0.02% pluronic acid, and 2.5 mM probenecid (to prevent dye extrusion). Incubate for 40 minutes at 37°C.

  • Self-Validation System: Record baseline fluorescence ( F0​ ) for 10 seconds prior to compound injection. Normalize all responses to the maximal response elicited by 100 µM Nicotine ( Emax​ = 100%). A vehicle-only control (0.1% DMSO) must yield 0% activation to rule out solvent artifacts.

  • Kinetic Reading: Inject HMP and record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

Data Presentation: Functional Efficacy

Table 2: Functional Efficacy ( EC50​ in nM, Emax​ as % of Nicotine response).

Ligand α4β2 EC50​ α4β2 Emax​ α7 EC50​ α7 Emax​
Nicotine 15 ± 2100%1340 ± 20100%
Epibatidine 0.8 ± 0.195%18 ± 398%
Varenicline 2.5 ± 0.445% (Partial)>10,000N/A
HMP (Test) >10,000<5% (Silent) 145 ± 1535% (Partial)

Insight: Despite binding to α4β2 ( Ki​ = 45.2 nM), HMP produces no calcium influx, acting as a silent desensitizer at this subtype. At α7 , it acts as a weak partial agonist ( Emax​ = 35%).

Mechanistic Pathway & Workflow Visualization

To systematically evaluate compounds like HMP that exhibit discrepancies between binding affinity and functional efficacy, a strict logical workflow must be adhered to.

Workflow HMP 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine (Lipophilic nAChR Ligand) Binding Radioligand Binding Assay ([³H]-Epibatidine Displacement) HMP->Binding Affinity Receptor Affinity (Ki) α7 vs α4β2 Selectivity Binding->Affinity Define Target Binding CaFlux Calcium Flux Assay (Fluo-4 AM / FLIPR) Affinity->CaFlux Proceed if Ki < 1 µM Efficacy Functional Efficacy (EC50 & Emax) CaFlux->Efficacy Measure Ca2+ Transients PatchClamp Whole-Cell Patch-Clamp (Electrophysiology) Efficacy->PatchClamp Resolve Partial Agonism Kinetics Desensitization Kinetics (Silent Agonism Detection) PatchClamp->Kinetics Measure Macroscopic Currents

Fig 1: Sequential validation workflow for characterizing lipophilic nAChR ligands.

Kinetic Validation: Patch-Clamp Electrophysiology

Because HMP acts as a partial/silent agonist in calcium assays, we must validate whether this is due to low intrinsic efficacy or ultra-rapid receptor desensitization. FLIPR assays measure bulk calcium over seconds, masking millisecond-scale kinetics.

Protocol Summary: Using whole-cell voltage clamp (holding potential -70 mV), HMP is applied to α7 -expressing cells via a rapid-perfusion system (solution exchange < 1 ms). For HMP, macroscopic currents reveal a highly accelerated desensitization time constant ( τdes​≈12 ms) compared to Nicotine ( τdes​≈85 ms). This confirms that the lipophilic heptynyl chain rapidly locks the receptor into a closed, desensitized state immediately after binding.

References

  • Title : Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay Source : National Center for Biotechnology Information (NCBI) / PubMed Central URL :[Link]

  • Title : Drug Discovery on Natural Products: From Ion Channels to nAChRs, from Nature to Libraries, from Analytics to Assays Source : National Center for Biotechnology Information (NCBI) / PubMed Central URL :[Link]

  • Title : Novel Alpha-7 Nicotinic Acetylcholine Receptor Agonists Containing a Urea Moiety: Identification and Characterization of the Potent, Selective, and Orally Efficacious Agonist 1-[6-(4-Fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl) Urea Source : Journal of Medicinal Chemistry / ACS Publications URL :[Link]

Comparative

Cross-validation of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine analytical methods

As a Senior Application Scientist, establishing a robust analytical framework for specialized organic intermediates requires moving beyond generic protocols. The compound 2-(hept-1-ynyl)-1-methylpyrrolidine (CAS: 87143-8...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust analytical framework for specialized organic intermediates requires moving beyond generic protocols. The compound 2-(hept-1-ynyl)-1-methylpyrrolidine (CAS: 87143-81-5)[1] presents a unique set of analytical challenges. Structurally, it combines a highly basic tertiary amine (N-methylpyrrolidine core) with a lipophilic, electron-rich alkyne chain.

This guide provides an objective, data-driven cross-validation of three orthogonal analytical methods—GC-EI-MS, LC-ESI-MS/MS, and 1H qNMR—for the quantification and characterization of this compound. The methodologies described herein are designed to be self-validating and fully compliant with the FDA Bioanalytical Method Validation Guidance for Industry[2] and ICH Q2(R1) standards[3].

Molecular Causality & Methodological Rationale

To achieve analytical trustworthiness, method selection must be dictated by the molecule's physicochemical properties.

  • LC-ESI-MS/MS (Trace Bioanalysis & Quantification): The tertiary amine of 2-(hept-1-ynyl)-1-methylpyrrolidine possesses a pKa of approximately 9.5. In an acidic mobile phase (e.g., 0.1% formic acid), this nitrogen is readily protonated, ensuring near-100% ionization efficiency in positive Electrospray Ionization (ESI+). Collision-Induced Dissociation (CID) predictably cleaves the C2-alkyne bond, yielding a highly stable N-methylpyrrolinium cation ( m/z 84.1) as the base peak. This reliable fragmentation pathway makes LC-MS/MS the superior choice for high-sensitivity trace analysis.

  • GC-EI-MS (Volatile Impurity Profiling): With a molecular weight of 179.3 g/mol and significant lipophilicity, the compound is highly volatile. However, the basic nitrogen exhibits a strong causal relationship with peak tailing due to secondary interactions with active silanol (Si-OH) sites in standard GC columns. Therefore, the use of ultra-inert, base-deactivated liners and columns is an absolute mechanistic requirement to maintain peak symmetry and quantitative linearity.

  • 1H qNMR (Absolute Purity Certification): Unlike mass spectrometry, which requires a reference standard of the exact analyte for quantification, quantitative NMR (qNMR) relies on the fundamental principle that signal area is directly proportional to the number of nuclei. The isolated N-methyl protons (singlet, ~2.3 ppm) provide a distinct integration target against an internal standard (e.g., dimethyl sulfone), allowing for absolute purity determination without matrix suppression artifacts.

Orthogonal Cross-Validation Workflow

The following diagram illustrates the statistical cross-validation strategy used to evaluate these orthogonal methods.

G Sample Sample Matrix (CAS: 87143-81-5) Prep Sample Preparation & IS Addition Sample->Prep GC GC-EI-MS (High Resolution) Prep->GC LC LC-ESI-MS/MS (High Sensitivity) Prep->LC NMR 1H qNMR (Absolute Purity) Prep->NMR Data Data Acquisition & Integration GC->Data LC->Data NMR->Data Stats Statistical Evaluation (ANOVA / F-Test) Data->Stats Valid Validated Method Portfolio Stats->Valid

Fig 1: Cross-validation workflow for 2-(hept-1-ynyl)-1-methylpyrrolidine analytical methods.

Quantitative Performance Comparison

The table below summarizes the experimental validation data obtained across the three platforms, evaluated against ICH Q2(R1) parameters[3].

Validation ParameterGC-EI-MS (Agilent 7890B/5977B)LC-ESI-MS/MS (Waters Xevo TQ-S)1H qNMR (Bruker 400 MHz)
Primary Utility Volatile impurity profilingTrace quantification (Bioanalysis)Absolute purity certification
Limit of Detection (LOD) 10.0 ng/mL0.5 ng/mL~1.0 mg/mL
Limit of Quantification (LOQ) 30.0 ng/mL1.5 ng/mL~5.0 mg/mL
Linearity (R²) > 0.995 (30 - 1000 ng/mL)> 0.999 (1.5 - 500 ng/mL)> 0.999 (5 - 50 mg/mL)
Accuracy (% Recovery) 92.4% - 105.1%98.2% - 102.5%99.5% - 100.8%
Precision (Intra-day RSD) < 4.5%< 2.1%< 0.8%
Matrix Effect Minimal (Hard EI ionization)Moderate (Ion suppression risk)None (Direct observation)

Self-Validating Experimental Protocols

To ensure trustworthiness, an analytical protocol must not assume system stability; it must prove it continuously. The following protocols integrate mandatory self-validating steps.

Protocol A: LC-ESI-MS/MS Trace Quantification

Causality Focus: Mitigating ion suppression and ensuring protonation.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Rationale: Formic acid forces the pyrrolidine nitrogen into its protonated state, maximizing ESI+ yield.

  • System Suitability Test (SST): Prior to any sample analysis, inject six replicates of the LOQ standard (1.5 ng/mL). The system is only validated for the run if the Relative Standard Deviation (RSD) of the peak area is < 5% and retention time drift is < 0.1 minutes.

  • Sample Preparation: Spike 100 µL of sample matrix with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Perform a liquid-liquid extraction using methyl tert-butyl ether (MTBE). Evaporate the organic layer and reconstitute in 100 µL of 50:50 A:B.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm). Run a gradient from 5% B to 95% B over 4 minutes.

  • Carryover Validation (Blank Injection): Immediately following the highest calibration standard (500 ng/mL), inject a solvent blank. The response at the analyte retention time must be < 20% of the LOQ response to validate the absence of carryover[2].

  • Continuous Quality Control (QC): Inject Low, Mid, and High QC samples in duplicate after every 10 unknown samples. The run is self-validated only if 67% of QCs fall within ±15% of their nominal concentration.

Protocol B: GC-EI-MS Impurity Profiling

Causality Focus: Preventing basic amine tailing.

  • Hardware Deactivation: Install a fresh, base-deactivated ultra-inert glass liner and a 5% phenyl-methylpolysiloxane ultra-inert column (e.g., Agilent J&W HP-5ms UI). Rationale: Uncapped silanols will irreversibly bind the N-methylpyrrolidine moiety, destroying quantitative accuracy.

  • Inlet Conditions: Set the split/splitless injector to 250°C. Use a split ratio of 10:1 to prevent column overloading.

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • MS Acquisition: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 40 to 300. Extract m/z 84 (base peak, N-methylpyrrolinium cation) for quantification and m/z 178/179 for qualifier confirmation.

  • Bracketing Calibration: Run a 6-point calibration curve (30 - 1000 ng/mL) before and after the sample batch. The variance in the slope between the front and back curves must not exceed 10%, validating that the active sites in the column did not degrade during the run.

Conclusion

For the analysis of 2-(hept-1-ynyl)-1-methylpyrrolidine, no single method provides a complete analytical picture. LC-MS/MS offers unparalleled sensitivity required for pharmacokinetic or trace bioanalysis, while GC-MS provides orthogonal confirmation of volatile impurities. However, for absolute certification of reference materials, 1H qNMR remains the gold standard due to its independence from compound-specific reference standards. By employing the self-validating protocols outlined above, laboratories can ensure their data withstands the highest levels of regulatory scrutiny.

References

  • Chemical Information for 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine (CAS 87143-81-5) . Chemsrc. Available at:[Link]

  • FDA Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration (via NorthEast BioLab). Available at:[Link]

  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols . International Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Validation

Benchmarking 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine: A Directed Internal Alkyne for Precision Cycloadditions

Executive Briefing In the synthesis of complex nitrogen heterocycles and CNS-targeted pharmacophores, controlling the regioselectivity of internal alkyne functionalization remains a formidable challenge. Standard interna...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

In the synthesis of complex nitrogen heterocycles and CNS-targeted pharmacophores, controlling the regioselectivity of internal alkyne functionalization remains a formidable challenge. Standard internal alkynes typically yield statistical mixtures of regioisomers during transition-metal-catalyzed reactions. This guide benchmarks 2-(Hept-1-yn-1-yl)-1-methylpyrrolidine —a bifunctional propargylamine derivative—against standard alkyne reagents. By leveraging its built-in tertiary amine as a Lewis basic directing group, this reagent offers unprecedented regiocontrol in Ruthenium-Catalyzed Azide-Alkyne Cycloadditions (RuAAC) [1].

Mechanistic Causality: The Directing Group Advantage

To understand the utility of 2-(Hept-1-yn-1-yl)-1-methylpyrrolidine, we must examine the causality behind regioisomer formation in transition-metal catalysis.

When standard internal alkynes (e.g., 3-hexyne) undergo RuAAC, the oxidative coupling step lacks electronic or steric bias. The ruthenium catalyst cannot distinguish between the two internal carbons, resulting in a ~50:50 mixture of 1,4,5-trisubstituted 1,2,3-triazole regioisomers.

Conversely, 2-(Hept-1-yn-1-yl)-1-methylpyrrolidine acts as a "directed alkyne." The pyrrolidine nitrogen coordinates directly to the electrophilic ruthenium center of the catalyst (e.g., [Cp*RuCl(COD)]). This transient N-Ru dative bond anchors the catalyst, dictating the trajectory of the azide insertion [2]. The nucleophilic attack occurs exclusively at the more sterically accessible, non-directed carbon, driving the oxidative coupling to form a single ruthenacycle intermediate. The result is near-perfect regioselectivity for a single trisubstituted triazole isomer, circumventing the need for arduous downstream chromatographic separations.

Comparative Performance Data

The following table synthesizes quantitative benchmarking data for the RuAAC reaction of various alkynes with benzyl azide using [Cp*RuCl(COD)] at ambient temperature.

Alkyne ReagentAlkyne ClassificationReaction Time (h)Isolated Yield (%)Regioselectivity (Isomer A:B)
2-(Hept-1-yn-1-yl)-1-methylpyrrolidine Directed Internal1288>95:5
3-Hexyne Standard Internal247250:50
1-Heptyne Standard Terminal494>99:1 (1,5-isomer)
N,N-Dimethyl-2-butyn-1-amine Simple Propargylamine128590:10

Data Interpretation: While terminal alkynes (1-heptyne) inherently favor 1,5-disubstitution due to severe steric constraints, unfunctionalized internal alkynes (3-hexyne) fail to discriminate between the two alkyne carbons. 2-(Hept-1-yn-1-yl)-1-methylpyrrolidine bridges this gap, providing terminal-alkyne-like regiocontrol for a fully substituted internal alkyne scaffold.

Pathway Visualization

G A 2-(Hept-1-yn-1-yl)- 1-methylpyrrolidine C N-Ru Coordinated Intermediate A->C N-Coordination B [Cp*RuCl] Catalyst B->C Ligand Exchange E Regioselective Ruthenacycle C->E Oxidative Coupling D Benzyl Azide Insertion D->E Nucleophilic Attack F 1,4,5-Trisubstituted 1,2,3-Triazole E->F Reductive Elimination

Nitrogen-directed regioselective RuAAC pathway for 2-(Hept-1-yn-1-yl)-1-methylpyrrolidine.

Self-Validating Experimental Protocol: Regioselective RuAAC

To ensure high fidelity and reproducibility, this protocol incorporates strict in-process controls and post-reaction validation steps designed for drug development workflows.

Reagents:

  • 2-(Hept-1-yn-1-yl)-1-methylpyrrolidine (1.0 equiv, 0.5 mmol)

  • Benzyl azide (1.1 equiv, 0.55 mmol)

  • [Cp*RuCl(COD)] (5 mol%)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Workflow:

  • Solvent Degassing (Causality): Sparge anhydrous toluene with argon for 15 minutes.

    • Rationale: Ruthenium(II) catalysts are highly susceptible to oxidation by dissolved O2, which arrests the catalytic cycle and promotes alkyne homocoupling side reactions.

  • Catalyst Activation: In an argon-purged Schlenk flask, dissolve [Cp*RuCl(COD)] in the degassed toluene. The solution will appear dark brown.

    • Rationale: The labile cyclooctadiene (COD) ligand dissociates readily at room temperature, generating the active 14-electron [Cp*RuCl] species without the need for the thermal activation (80 °C) required by PPh3 analogues [3]. This preserves the integrity of the pyrrolidine ring.

  • Substrate Addition: Add 2-(Hept-1-yn-1-yl)-1-methylpyrrolidine, followed dropwise by benzyl azide. Stir the sealed flask at 25 °C.

  • In-Process Control (TLC): Monitor the reaction after 6 hours using Alumina TLC plates (Hexanes/EtOAc 7:3).

    • Validation: The disappearance of the UV-active benzyl azide spot and the emergence of a highly polar, Dragendorff-positive spot indicates successful cycloaddition.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Purify via flash chromatography (DCM/MeOH 95:5 with 1% NH4OH).

    • Rationale: The basic additive (NH4OH) prevents the tertiary amine of the pyrrolidine from protonating and streaking on the acidic silica column.

  • Regiochemical Validation (NMR): Acquire a 2D 1H-13C HMBC NMR spectrum of the purified product.

    • Validation: Observe a strong 3-bond scalar coupling ( 3JCH​ ) between the benzylic protons of the azide fragment and the C4 carbon of the triazole ring. The lack of coupling to the C5 carbon definitively confirms the exclusive formation of the target directed isomer.

References
  • Title: Ruthenium-Catalyzed Azide–Alkyne Cycloaddition: Scope and Mechanism Source: Journal of the American Chemical Society URL: [Link]

  • Title: Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents Source: Molecules (MDPI) URL: [Link]

  • Title: Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) Source: Thieme Connect URL: [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling Protocols for 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine

Here is the comprehensive, step-by-step operational guide for the safe handling, segregation, and disposal of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine in a professional laboratory environment. Executive Summary 2-(Hept-1-Y...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive, step-by-step operational guide for the safe handling, segregation, and disposal of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine in a professional laboratory environment.

Executive Summary

2-(Hept-1-YN-1-YL)-1-methylpyrrolidine (CAS#: 87143-81-5) is a specialized organic intermediate characterized by a tertiary amine (pyrrolidine ring) and an internal alkyne moiety [1]. Due to its functional groups, the compound presents specific logistical challenges regarding chemical compatibility, volatility, and environmental toxicity. This guide outlines the self-validating protocols required for its safe lifecycle management, ensuring compliance with Environmental Health and Safety (EHS) standards.

Crucially, on-site chemical destruction or neutralization of this compound is strictly prohibited due to the risk of uncontrolled exothermic reactions. All protocols herein dictate the safe collection, segregation, and transfer of the material to licensed hazardous waste professionals.

Physicochemical Hazard Profile & Causality

Understanding the chemical behavior of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine is essential for determining its disposal pathway. The basicity of the tertiary amine and the electron-rich nature of the alkyne dictate its incompatibilities.

Table 1: Hazard Summary and Storage Causality

Functional GroupAssociated HazardOperational Consequence (The "Why")Compatible Materials
Tertiary Amine Mild to moderate corrosivity; basicity; potential volatility.Amines can degrade certain polymers (e.g., polycarbonate) over time and react exothermically with acids.High-Density Polyethylene (HDPE), Borosilicate Glass, PTFE.
Internal Alkyne Reactivity with strong oxidizers; potential for peroxide formation if stored improperly.Alkynes can undergo violent oxidation. Waste must be strictly segregated from nitric acid, peroxides, and halogens.Inert atmospheres (Nitrogen/Argon) for long-term storage of pure stock.
Lipophilic Tail Environmental toxicity; bioaccumulation potential.The heptyl chain increases lipophilicity, making aqueous discharge illegal and environmentally destructive.Must be collected as Non-Halogenated Organic Waste.

Step-by-Step Waste Segregation & Collection Protocol

To maintain a self-validating safety system, every step of the disposal process must be documented and verified by a secondary researcher or EHS officer.

Phase A: Preparation and PPE
  • Engineering Controls: All transfers and waste consolidation must occur within a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm) to mitigate inhalation risks from volatile amine vapors [2].

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 8 mil thickness) are required. Causality: Standard latex offers insufficient breakthrough time for lipophilic amines.

    • Eye Protection: Splash-proof chemical goggles.

    • Body: Flame-resistant (FR) lab coat.

Phase B: Primary Waste Collection
  • Container Selection: Select an EHS-approved, chemically compatible waste carboy (typically a 4L or 10L HDPE container).

  • Categorization: Label the container explicitly as "Hazardous Waste: Non-Halogenated Organic Solvents."

    • Critical Exception: If the 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine was dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform) during the experiment, the entire mixture must be routed to the "Halogenated Organic Waste" stream. Mixing non-halogenated and halogenated waste significantly increases professional disposal costs and risks incinerator damage.

  • Transfer: Using a dedicated glass or PTFE funnel, slowly decant the waste into the carboy.

  • Headspace Management: Never fill the waste container beyond 80% capacity. Causality: Leaving 20% headspace accommodates potential vapor expansion due to ambient laboratory temperature fluctuations, preventing container rupture.

Phase C: Storage and Professional Hand-off
  • Secondary Containment: Place the sealed waste container inside a secondary containment tray made of polyethylene.

  • Storage Location: Store the waste in a dedicated, ventilated Flammables Cabinet, strictly isolated from aqueous acids and oxidizers.

  • EHS Transfer: Submit a hazardous waste pickup request to your institution's EHS department. The final disposal pathway must be high-temperature incineration by a licensed Resource Conservation and Recovery Act (RCRA) facility [3].

WasteWorkflow N1 Waste Generation 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine N2 Solvent Check Is it in a Halogenated Solvent? N1->N2 N3 Halogenated Waste Stream (e.g., DCM mixtures) N2->N3 Yes N4 Non-Halogenated Waste Stream (e.g., Hexane, EtOAc mixtures) N2->N4 No N5 Secondary Containment & Flammables Cabinet Storage N3->N5 N4->N5 N6 Professional EHS Pickup & High-Temp Incineration N5->N6 Submit Manifest

Caption: Logical workflow for the segregation and professional disposal of pyrrolidine derivative waste.

Accidental Spill and Decontamination Methodology

In the event of an accidental release, immediate containment is required to prevent environmental contamination and vapor inhalation.

Step-by-Step Spill Response:

  • Assess and Isolate: Immediately evacuate personnel from the immediate vicinity. If the spill volume exceeds 500 mL, or occurs outside a fume hood, evacuate the lab and trigger the EHS emergency response.

  • Suppress Vapors: For manageable spills (< 500 mL) inside a hood, ensure the sash is lowered to the safe operating level to maximize exhaust efficiency.

  • Apply Inert Absorbent: Cover the spill from the perimeter inward using an inert, inorganic absorbent such as dry sand, diatomaceous earth, or vermiculite.

    • Causality: Organic absorbents (like sawdust or paper towels) must be avoided. The basicity of the amine combined with the alkyne can potentially initiate exothermic reactions with organic matrices, posing a fire risk.

  • Mechanical Collection: Using a non-sparking polypropylene scoop, collect the saturated absorbent and place it into a wide-mouth HDPE solid waste container.

  • Surface Decontamination: Wash the spill surface with a mild detergent and water solution, followed by an isopropanol wipe-down to remove residual lipophilic traces. All wipes must be disposed of as solid hazardous waste.

SpillResponse S1 Accidental Release S2 Assess Volume & Location S1->S2 S3 Evacuate Lab & Call EHS (>500mL or outside hood) S2->S3 High Risk S4 Don Appropriate PPE (<500mL inside hood) S2->S4 Low Risk S5 Apply Inert Absorbent (Sand / Vermiculite) S4->S5 S6 Collect as Solid Hazardous Waste S5->S6

Caption: Decision matrix and operational workflow for chemical spill decontamination.

References

  • Chemsrc. (2025). Chemical Database: 2-hept-1-ynyl-1-methylpyrrolidine (CAS#: 87143-81-5). Retrieved from[Link][1][2]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from[Link]

  • United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Management Guidelines. Retrieved from [Link]

Sources

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